2Abz-SVARTLLV-Lys(Dnp)-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C57H91N17O16 |
|---|---|
Molecular Weight |
1270.4 g/mol |
IUPAC Name |
2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C57H91N17O16/c1-28(2)24-40(51(81)67-41(25-29(3)4)52(82)70-45(31(7)8)55(85)65-38(47(59)77)18-13-14-22-62-37-21-20-34(73(87)88)26-43(37)74(89)90)68-56(86)46(33(10)76)72-50(80)39(19-15-23-63-57(60)61)66-48(78)32(9)64-54(84)44(30(5)6)71-53(83)42(27-75)69-49(79)35-16-11-12-17-36(35)58/h11-12,16-17,20-21,26,28-33,38-42,44-46,62,75-76H,13-15,18-19,22-25,27,58H2,1-10H3,(H2,59,77)(H,64,84)(H,65,85)(H,66,78)(H,67,81)(H,68,86)(H,69,79)(H,70,82)(H,71,83)(H,72,80)(H4,60,61,63)/t32-,33+,38-,39-,40-,41-,42-,44-,45-,46-/m0/s1 |
InChI Key |
PLFSDZNXIXUINU-VDWFYOMFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C2=CC=CC=C2N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 2Abz-SVARTLLV-Lys(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of the fluorogenic peptide substrate, 2Abz-SVARTLLV-Lys(Dnp)-NH2. This substrate is a valuable tool for studying the activity of C1-inhibitor and other related proteases.
Core Structure and Properties
This compound is a synthetic peptide that functions as a substrate for the C1 inhibitor, a key regulator of the complement system. Its design is based on the principles of Fluorescence Resonance Energy Transfer (FRET), incorporating a fluorophore and a quencher moiety. The peptide sequence, SVARTLLV, is derived from a known cleavage site for the C1 inhibitor.
The core structure consists of a nine-amino acid peptide chain. The N-terminus is modified with a 2-aminobenzoyl (Abz) group, which acts as the fluorescent donor. The C-terminus is amidated (-NH2). A lysine (Lys) residue, modified at its epsilon-amino group with a 2,4-dinitrophenyl (Dnp) group, is incorporated into the sequence. The Dnp group serves as the quencher.
In its intact state, the close proximity of the Abz and Dnp groups allows for efficient FRET, resulting in the quenching of the Abz fluorescence. Upon enzymatic cleavage of the peptide backbone by the C1 inhibitor, the Abz and Dnp moieties are separated, leading to a significant increase in fluorescence intensity. This fluorescence signal can be monitored to determine the rate of substrate cleavage and, consequently, the enzymatic activity.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C57H91N17O16 | [1] |
| Molecular Weight | ~1286.4 g/mol | Calculated |
| Excitation Wavelength (Abz) | ~320 nm | Representative |
| Emission Wavelength (Abz) | ~420 nm | Representative |
| Purity | Typically >95% (as determined by HPLC) | General Information |
| Storage | Store at -20°C in a dry, dark place. | General Information |
Structural Diagram
The following diagram illustrates the fundamental structure of the this compound peptide.
Caption: Molecular structure of the FRET peptide substrate.
Experimental Protocols
General Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (Ser, Val, Ala, Arg, Thr, Leu)
-
Fmoc-Lys(Dde)-OH
-
2-Aminobenzoic acid (Abz)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM, Acetonitrile)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin using a coupling agent like HBTU/HOBt in the presence of DIEA. The order of coupling will be Val, Leu, Leu, Thr, Arg, Ala, Val, Ser. For the lysine residue, Fmoc-Lys(Dde)-OH is used to allow for selective deprotection of the side chain.
-
N-terminal Abz Coupling: After coupling the final amino acid (Ser), couple 2-aminobenzoic acid to the N-terminus.
-
Side Chain Deprotection and Dnp Labeling: Selectively remove the Dde protecting group from the lysine side chain using hydrazine in DMF. Then, react the deprotected lysine side chain with 2,4-dinitrofluorobenzene (DNFB) to introduce the Dnp group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
C1-Inhibitor Activity Assay Protocol
This protocol provides a general framework for measuring C1-inhibitor activity using this compound.
Materials:
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Purified C1-inhibitor enzyme
-
Test compounds (inhibitors or activators)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Dilute the this compound substrate and C1-inhibitor enzyme to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low micromolar range for the substrate and nanomolar range for the enzyme.
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add the test compound or vehicle control to the appropriate wells.
-
Add the C1-inhibitor enzyme to all wells except the negative control (no enzyme) wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).
-
-
Initiate Reaction: Add the this compound substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader with excitation at ~320 nm and emission at ~420 nm. Measurements should be taken at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme) from all readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition or activation of the test compounds relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
FRET-Based Enzyme Activity Assay Workflow
The following diagram illustrates the workflow for a typical FRET-based enzyme activity assay using this compound.
Caption: Workflow for a FRET-based enzyme assay.
Principle of FRET-Based Substrate Cleavage
This diagram illustrates the principle of Fluorescence Resonance Energy Transfer (FRET) as it applies to this substrate.
Caption: FRET mechanism before and after enzyme cleavage.
References
The Fluorogenic Substrate 2Abz-SVARTLLV-Lys(Dnp)-NH2: A Technical Guide for C1 Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic peptide 2Abz-SVARTLLV-Lys(Dnp)-NH2, a fluorogenic substrate utilized in the study of the C1 inhibitor (C1-INH), a crucial regulator of the complement system. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its use in research and drug development settings.
Introduction to C1 Inhibitor and the Complement System
The complement system is a vital component of the innate immune system, playing a key role in host defense against pathogens and in the inflammatory response. It comprises a cascade of proteolytic enzymes that, upon activation, lead to opsonization, cell lysis, and the production of inflammatory mediators. The classical pathway of the complement system is initiated by the C1 complex, which consists of the recognition molecule C1q and the serine proteases C1r and C1s. C1 inhibitor is a pivotal serine protease inhibitor (serpin) that regulates the activity of C1r and C1s, thereby preventing spontaneous and excessive activation of the classical complement pathway.[1][2][3] A deficiency or dysfunction of C1 inhibitor can lead to hereditary angioedema (HAE), a debilitating genetic disorder characterized by recurrent episodes of severe swelling.
The Role of this compound in C1 Inhibitor Research
This compound is a synthetic peptide designed as a specific substrate for the C1s protease. Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorophore, 2-aminobenzoyl (2Abz), at the N-terminus and a quencher, 2,4-dinitrophenyl (Dnp), attached to a lysine residue near the C-terminus. In its intact state, the close proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide by active C1s, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between substrate cleavage and fluorescence signal allows for the continuous and sensitive monitoring of C1s enzymatic activity.
The primary application of this substrate is in assays designed to measure the activity of C1s and, consequently, the inhibitory potential of C1 inhibitor. By quantifying the reduction in the rate of substrate cleavage in the presence of a C1 inhibitor, researchers can determine the inhibitor's efficacy and kinetic parameters.
Quantitative Data
While the substrate this compound was synthesized and utilized in a study focused on elucidating the substrate specificity of C1s, specific kinetic parameters for this particular peptide were not detailed in the primary publication. The study focused on identifying optimal cleavage sequences from a phage display library, with a different peptide substrate ultimately yielding the best kinetic results.
For researchers requiring precise kinetic measurements, it is recommended to experimentally determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the interaction between C1s and this compound under specific assay conditions.
Experimental Protocols
The following is a detailed protocol for a C1s activity assay using the fluorogenic substrate this compound. This protocol can be adapted to assess the inhibitory activity of C1 inhibitor or other potential inhibitors.
Materials:
-
Active human C1s (purified)
-
This compound substrate
-
Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.4) with NaCl (e.g., 150 mM) and CaCl2 (e.g., 5 mM)
-
96-well black microplates (for fluorescence measurements)
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm
-
C1 inhibitor (or test inhibitor)
Procedure:
-
Preparation of Reagents:
-
Reconstitute the this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to the desired working concentrations.
-
Prepare a stock solution of active C1s in a suitable buffer and store on ice. Dilute to the final working concentration in Assay Buffer just before use.
-
If testing an inhibitor, prepare a series of dilutions of the C1 inhibitor in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add the following in the specified order:
-
Assay Buffer
-
C1 inhibitor or vehicle control
-
Active C1s solution
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for the interaction between C1s and the inhibitor.
-
-
Initiation of the Reaction:
-
Add the this compound substrate solution to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30-60 minutes). The excitation wavelength should be set to approximately 320 nm and the emission wavelength to approximately 420 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
For inhibitor studies, plot the reaction velocity as a function of the inhibitor concentration and fit the data to an appropriate inhibition model to determine the IC50 or Ki value.
-
Visualizations
Signaling Pathway
Caption: The Classical Complement Pathway and its regulation by C1 Inhibitor.
Experimental Workflow
Caption: Workflow for a C1s FRET-based inhibition assay.
References
An In-depth Technical Guide to the Bioactive Peptide 2Abz-SVARTLLV-Lys(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioactive peptide 2Abz-SVARTLLV-Lys(Dnp)-NH2 is a specialized tool for the sensitive and continuous monitoring of C1 inhibitor (C1-INH) activity.[1] As a key regulator of the complement and contact systems, C1-INH is a critical area of study in various inflammatory and immunological conditions. This technical guide provides a comprehensive overview of this peptide, including its core principles, experimental applications, and the biochemical pathways it helps to elucidate.
Core Principles and Specifications
This compound is a fluorogenic peptide substrate that operates on the principle of Förster Resonance Energy Transfer (FRET). This peptide incorporates a fluorophore, 2-aminobenzoyl (2Abz), and a quencher, 2,4-dinitrophenyl (Dnp), at opposite ends of the peptide sequence. In its intact state, the close proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide by active C1 inhibitor, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This direct relationship between enzymatic activity and fluorescence signal allows for real-time kinetic analysis.
Table 1: Chemical and Physical Properties
| Property | Value |
| Full Name | 2-Aminobenzoyl-Seryl-Valyl-Arginyl-Threonyl-Leucyl-Leucyl-Valyl-Lysyl(2,4-dinitrophenyl)-Amide |
| Molecular Formula | C57H91N17O16 |
| Peptide Sequence | SVARTLLV |
| Fluorophore (Donor) | 2-Aminobenzoyl (2Abz) |
| Quencher (Acceptor) | 2,4-dinitrophenyl (Dnp) on a Lysine residue |
| Target Enzyme | C1 Esterase Inhibitor (C1-INH) |
| Application | In vitro measurement of C1-INH activity |
Mechanism of Action: FRET-Based Detection
The utility of this compound as a substrate is centered on the FRET phenomenon. The following diagram illustrates this process:
The Role of C1 Inhibitor in the Complement Cascade
C1 inhibitor is a crucial serine protease inhibitor that regulates several inflammatory pathways, most notably the classical complement pathway. It functions by inactivating the C1r and C1s proteases within the C1 complex, thereby preventing the spontaneous activation of the complement cascade. A deficiency in functional C1-INH can lead to hereditary angioedema (HAE), a condition characterized by recurrent episodes of severe swelling. The following diagram illustrates the three complement pathways and the central regulatory role of C1 inhibitor.
Experimental Protocols
Objective: To measure the enzymatic activity of C1 inhibitor by monitoring the cleavage of the FRET peptide substrate this compound.
Materials:
-
This compound peptide substrate
-
Purified, active C1 inhibitor or biological sample containing C1-INH
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing NaCl and a carrier protein like BSA)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm.
Experimental Workflow Diagram:
References
The 2-Aminobenzoyl/2,4-Dinitrophenyl (2Abz/Dnp) FRET Pair: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzoyl (2Abz) and 2,4-dinitrophenyl (Dnp) Förster Resonance Energy Transfer (FRET) pair is a widely utilized donor-quencher system in biochemical and biomedical research. Its primary application lies in the design of fluorogenic substrates for the continuous monitoring of protease activity, offering high sensitivity and convenience. This guide provides a comprehensive overview of the photophysical properties, underlying principles, and practical applications of the 2Abz/Dnp FRET pair, complete with detailed experimental protocols and data presented for easy reference.
Core Principles of the 2Abz/Dnp FRET Pair
The functionality of the 2Abz/Dnp pair is rooted in the principles of FRET, a non-radiative energy transfer mechanism between a donor fluorophore (2Abz) and an acceptor chromophore, in this case, a quencher (Dnp). When these two moieties are in close proximity (typically within the Förster distance), the energy from the excited donor (2Abz) is transferred to the quencher (Dnp), which dissipates the energy as heat, resulting in quenching of the donor's fluorescence.
In a typical assay, the 2Abz and Dnp groups are covalently attached to a peptide substrate at positions that will be spatially separated upon enzymatic cleavage. In the intact substrate, the proximity of Dnp effectively quenches the fluorescence of 2Abz. Upon hydrolysis of the peptide bond by a specific protease, the 2Abz and Dnp moieties are separated, disrupting the FRET process and leading to a measurable increase in the fluorescence intensity of 2Abz. This increase in fluorescence is directly proportional to the rate of substrate cleavage and, consequently, the enzymatic activity.
Photophysical and FRET Properties
The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission and the acceptor's absorption spectra, as well as the distance between the two. The key photophysical and FRET parameters for the 2Abz/Dnp pair are summarized below.
| Parameter | Value | Reference |
| 2-Aminobenzoyl (2Abz) - Donor | ||
| Excitation Maximum (λex) | ~320 nm | [1][2] |
| Emission Maximum (λem) | ~420 nm | [1][2] |
| Quantum Yield (ΦD) of a similar coumarin donor (MCA) | 0.718 | [3] |
| 2,4-Dinitrophenyl (Dnp) - Quencher | ||
| Absorption Maximum (λabs) | ~360 nm | [1] |
| Molar Extinction Coefficient (ε) at 363 nm | 15,900 M⁻¹cm⁻¹ | [1] |
| 2Abz/Dnp FRET Pair | ||
| Estimated Förster Distance (R₀) for a similar coumarin/Dnp pair | ~36.5 Å | [3] |
Note: The quantum yield and Förster distance are based on data for 7-methoxycoumarin-4-yl acetic acid (MCA), a structurally similar coumarin donor, paired with Dnp. These values serve as a reliable estimate for the 2Abz/Dnp pair.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2Abz/Dnp labeled peptides and their application in a protease activity assay.
Synthesis and Purification of 2Abz/Dnp Labeled Peptides
Peptides incorporating the 2Abz/Dnp FRET pair are typically synthesized using solid-phase peptide synthesis (SPPS).
Methodology:
-
Resin Selection: A suitable resin, such as Rink Amide resin for C-terminally amidated peptides, is chosen as the solid support.
-
Amino Acid Coupling: The peptide is assembled in a stepwise manner by coupling Fmoc-protected amino acids.
-
Incorporation of 2Abz and Dnp:
-
2Abz (Donor): 2-Aminobenzoyl group is typically introduced at the N-terminus of the peptide sequence after the final Fmoc deprotection step.
-
Dnp (Quencher): The Dnp group is commonly incorporated on the side chain of an amino acid, such as lysine (Lys) or diaminopropionic acid (Dap), within the peptide sequence. Fmoc-Lys(Dnp)-OH is a commercially available building block for this purpose.
-
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the final product is assessed by analytical HPLC and mass spectrometry.
Protease Activity Assay using an Abz/Dnp FRET Substrate
This protocol provides a general framework for measuring the activity of a protease, such as Angiotensin I-Converting Enzyme (ACE), using a specific Abz/Dnp-labeled peptide substrate.
Materials:
-
Enzyme: Purified protease of interest (e.g., ACE).
-
Substrate: Abz/Dnp-labeled peptide substrate (e.g., Abz-FRK(Dnp)P-OH for ACE) dissolved in DMSO to prepare a stock solution.
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂.[4]
-
Instrumentation: A fluorescence microplate reader or a fluorometer capable of excitation at 320 nm and emission at 420 nm.
-
Microplate: Black, 96-well microplate for fluorescence measurements.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate it to the desired reaction temperature (e.g., 37°C).
-
Dilute the enzyme and substrate stock solutions to the desired working concentrations using the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well for a final volume of 200 µL:[4]
-
Assay Buffer
-
Enzyme solution
-
-
Include control wells:
-
Blank: Assay buffer only (no enzyme or substrate).
-
No Enzyme Control: Assay buffer and substrate (to measure background fluorescence).
-
Positive Control: A known concentration of active enzyme.
-
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to each well to a final concentration of 10 µM.[4]
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorescence reader pre-set to the reaction temperature.
-
Monitor the increase in fluorescence intensity over time.
-
Instrument Settings:
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
The enzymatic activity can be expressed in relative fluorescence units (RFU) per unit of time. For quantitative analysis, a calibration curve can be generated using a known concentration of the cleaved, fluorescent product.
-
Visualizations
The following diagrams illustrate the core concepts and workflows associated with the 2Abz/Dnp FRET pair.
Caption: FRET mechanism of the 2Abz/Dnp pair before and after protease cleavage.
Caption: Workflow for a typical protease activity assay using an Abz/Dnp FRET substrate.
References
Methodological & Application
Application Notes and Protocols for the 2Abz-SVARTLLV-Lys(Dnp)-NH2 C1 Inhibitor Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C1 inhibitor (C1-INH) is a critical serine protease inhibitor (serpin) that regulates several inflammatory and coagulation pathways, including the complement system, the contact (kallikrein-kinin) system, and the fibrinolytic system.[1] Dysregulation of C1-INH activity is associated with various pathologies, most notably Hereditary Angioedema (HAE), a debilitating genetic disorder characterized by recurrent episodes of severe swelling.[2][3] Consequently, the development of assays to measure C1-INH activity and to screen for potential therapeutic modulators is of significant interest in drug discovery and clinical research.
This document provides detailed application notes and protocols for a fluorogenic assay to determine C1 inhibitor activity using the specific substrate, 2Abz-SVARTLLV-Lys(Dnp)-NH2. This substrate is designed for high-throughput screening and kinetic analysis of C1s, a key protease in the classical complement pathway and a primary target of C1-INH.
The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide substrate incorporates a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the proximity of the Dnp group quenches the fluorescence of the Abz group. Upon cleavage of the peptide by an active protease such as C1s, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine enzyme activity and inhibition.
Signaling Pathways and Experimental Workflow
To understand the context of the C1 inhibitor assay, it is essential to visualize the key signaling pathways regulated by C1-INH and the workflow of the experimental assay.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| This compound | AnaSpec | AS-65535 |
| Human C1s, active | Complement Technology | A102 |
| Human C1 Inhibitor, active | Complement Technology | A100 |
| 96-well black, flat-bottom plates | Corning | 3603 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| DMSO | Sigma-Aldrich | D8418 |
| Fluorescence Microplate Reader | Various | N/A |
Table 2: Typical Assay Parameters and Quantitative Data
| Parameter | Value | Notes |
| Excitation Wavelength | 320 nm | For Abz fluorophore |
| Emission Wavelength | 420 nm | For Abz fluorophore |
| Assay Buffer | 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 | |
| Substrate Concentration | 10 µM | Final concentration in assay |
| C1s Concentration | 5 nM | Final concentration in assay |
| C1 Inhibitor Concentration Range | 0.1 nM - 100 nM | For IC₅₀ determination |
| Incubation Temperature | 37°C | |
| Assay Volume | 100 µL | |
| Km of C1s for Substrate | ~5-20 µM | Varies with conditions; determine empirically |
| Typical C1-INH IC₅₀ | ~5-15 nM | Highly dependent on assay conditions |
Experimental Protocols
Preparation of Reagents
1.1. Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4):
-
Dissolve 6.06 g of Tris base and 8.77 g of NaCl in 800 mL of deionized water.
-
Adjust the pH to 7.4 with concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Filter through a 0.22 µm filter and store at 4°C.
1.2. Substrate Stock Solution (1 mM):
-
Dissolve 1 mg of this compound in an appropriate volume of DMSO to make a 1 mM stock solution.
-
Store in small aliquots at -20°C, protected from light.
1.3. C1s Working Solution (50 nM):
-
Dilute the C1s stock solution in Assay Buffer to a final concentration of 50 nM.
-
Prepare this solution fresh on the day of the experiment and keep on ice.
1.4. C1 Inhibitor Stock and Working Solutions:
-
Reconstitute lyophilized C1-INH in deionized water to a stock concentration of 1 mg/mL.
-
Prepare serial dilutions of the C1-INH stock solution in Assay Buffer to create a range of concentrations for IC₅₀ determination (e.g., from 1 nM to 1 µM).
C1 Inhibitor IC₅₀ Determination Protocol
2.1. Plate Setup:
-
In a 96-well black plate, add 10 µL of each C1 inhibitor dilution to be tested in triplicate.
-
For the positive control (no inhibition), add 10 µL of Assay Buffer.
-
For the negative control (no enzyme activity), add 20 µL of Assay Buffer.
2.2. Enzyme Addition and Pre-incubation:
-
Add 10 µL of the 50 nM C1s working solution to all wells except the negative control wells.
-
The total volume in each well should now be 20 µL.
-
Gently tap the plate to mix and incubate for 15 minutes at room temperature to allow the C1 inhibitor to interact with C1s.
2.3. Reaction Initiation and Measurement:
-
Prepare a 12.5 µM working solution of the substrate by diluting the 1 mM stock in Assay Buffer.
-
To initiate the enzymatic reaction, add 80 µL of the 12.5 µM substrate working solution to all wells, bringing the final volume to 100 µL. The final concentrations will be 5 nM C1s and 10 µM substrate.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex: 320 nm, Em: 420 nm) every minute for 30-60 minutes.
Data Analysis
3.1. Calculation of Initial Reaction Rates:
-
For each well, plot the relative fluorescence units (RFU) against time (minutes).
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
3.2. Determination of Percent Inhibition:
-
Calculate the percent inhibition for each C1 inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ of test well / V₀ of positive control)] x 100
3.3. IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the C1 inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.
Conclusion
The this compound C1 inhibitor assay provides a robust and sensitive method for characterizing the activity of C1-INH and for screening potential inhibitory compounds. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in academia and industry to implement this assay in their drug discovery and development programs targeting the C1 inhibitor and associated inflammatory pathways. Careful attention to reagent preparation and data analysis will ensure the generation of high-quality, reproducible results.
References
Application Notes: Measuring C1 Inhibitor Activity with a Fluorogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
C1 inhibitor (C1-INH) is a critical serine protease inhibitor (serpin) that regulates several inflammatory and coagulation pathways, including the complement, contact (kallikrein-kinin), and fibrinolytic systems.[1] Deficiency or dysfunction of C1-INH leads to excessive activation of these cascades, resulting in disorders such as hereditary angioedema (HAE), which is characterized by recurrent episodes of severe swelling.[2] Accurate measurement of C1-INH functional activity is therefore essential for the diagnosis of HAE, monitoring therapeutic efficacy, and for the development of novel C1-INH replacement therapies.
This application note describes a sensitive and quantitative method for determining the functional activity of C1-INH in biological samples using a fluorogenic substrate. The assay is based on the inhibition of C1s, a key protease in the classical complement pathway, by C1-INH. The residual C1s activity is then measured by the cleavage of a synthetic fluorogenic peptide substrate, resulting in a quantifiable fluorescent signal. This method offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening (HTS) of potential C1-INH inhibitors or analogs.
Principle of the Assay
The fluorogenic C1-INH activity assay is a two-step enzymatic reaction. In the first step, a known amount of active C1s is incubated with the sample containing C1-INH. During this incubation, functional C1-INH forms a stable complex with C1s, thereby inhibiting its proteolytic activity. In the second step, a fluorogenic substrate for C1s is added to the reaction. The residual, uninhibited C1s cleaves the substrate, releasing a fluorescent molecule. The rate of fluorescence increase is inversely proportional to the functional C1-INH activity in the sample.
Signaling Pathways Regulated by C1 Inhibitor
C1-INH plays a pivotal role in modulating multiple signaling cascades. A thorough understanding of these pathways is crucial for interpreting the results of C1-INH activity assays and for the development of targeted therapeutics.
Figure 1: C1-INH regulation of key signaling pathways.
Experimental Workflow
The following diagram illustrates the general workflow for measuring C1-INH activity using a fluorogenic substrate. This workflow is amenable to high-throughput screening in a 96- or 384-well plate format.
Figure 2: General experimental workflow for the fluorogenic C1-INH activity assay.
Data Presentation
The following tables provide representative data for a typical C1-INH fluorogenic activity assay.
Table 1: Assay Performance Characteristics
| Parameter | Value |
| Assay Range | 10% - 150% of normal C1-INH activity |
| Limit of Detection (LOD) | 5% of normal C1-INH activity |
| Limit of Quantification (LOQ) | 10% of normal C1-INH activity |
| Intra-assay Precision (CV%) | < 5% |
| Inter-assay Precision (CV%) | < 10% |
| Linearity (R²) | > 0.99 |
Table 2: Example IC₅₀ Determination for a Test Inhibitor
| Inhibitor Concentration (nM) | % Inhibition of C1s Activity |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 50 | 85.1 |
| 100 | 95.3 |
| 500 | 98.7 |
| IC₅₀ (nM) | 10.5 |
Experimental Protocols
Materials and Reagents
-
C1-INH Samples: Human plasma, serum, or purified C1-INH preparations.
-
Human C1s, active enzyme: (e.g., from a commercial supplier).
-
Fluorogenic C1s Substrate: e.g., Z-Gly-Pro-Arg-AMC (benzyloxycarbonyl-glycyl-L-prolyl-L-arginine-7-amino-4-methylcoumarin).[3][4]
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.4.
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[5]
Specimen Handling
-
Collect blood samples in citrate or EDTA tubes.
-
Separate plasma by centrifugation at 1500 x g for 15 minutes at 4°C.
-
Aliquoted plasma can be stored at -80°C. Avoid repeated freeze-thaw cycles.
Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO) and store it at -20°C, protected from light.
-
Dilute the C1s enzyme and C1-INH samples (standards, controls, and unknowns) to their final working concentrations in pre-chilled Assay Buffer.
-
-
C1-INH Inhibition Reaction:
-
In a 96-well polypropylene plate (pre-incubation plate), add 25 µL of diluted C1-INH samples (or test compounds for inhibitor screening) to each well.
-
Add 25 µL of diluted C1s enzyme to each well.
-
Mix gently and incubate for 30 minutes at 37°C to allow for the formation of the C1s-C1-INH complex.
-
-
Substrate Cleavage Reaction and Detection:
-
Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 100 µM).
-
Add 50 µL of the substrate working solution to each well of a pre-warmed (37°C) 96-well black microplate.
-
Transfer 50 µL of the C1s/C1-INH mixture from the pre-incubation plate to the corresponding wells of the black microplate containing the substrate.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Kinetic Measurement:
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC) every minute for 30-60 minutes at 37°C.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, determine the initial velocity (V₀) of the reaction by plotting fluorescence units (RFU) versus time. The slope of the linear portion of this curve represents the reaction rate (RFU/min).
-
-
Determine C1-INH Activity:
-
Create a standard curve by plotting the reaction rates of the C1-INH standards against their known concentrations.
-
Determine the C1-INH activity of the unknown samples by interpolating their reaction rates from the standard curve.
-
-
Inhibitor Screening (IC₅₀ Determination):
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Vᵢ / V₀)] x 100 where Vᵢ is the reaction rate in the presence of the inhibitor and V₀ is the reaction rate in the absence of the inhibitor.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]
-
Conclusion
The fluorogenic assay for C1 inhibitor activity provides a robust, sensitive, and high-throughput method for functional assessment of this critical protease inhibitor. The detailed protocol and representative data presented in this application note serve as a valuable resource for researchers in academic and industrial settings engaged in complement-related research, diagnostics, and drug development. This assay can be readily adapted for the screening of novel therapeutic agents targeting the complement and contact systems.
References
- 1. Elucidation of the substrate specificity of the C1s protease of the classical complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C1 Esterase Inhibitor, Functional | MLabs [mlabs.umich.edu]
- 3. Z-Gly-Pro-Arg-AMC › PeptaNova [peptanova.de]
- 4. Z-Gly-Pro-Arg-AMC hydrochloride - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 5. EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity - Google Patents [patents.google.com]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
Application Notes and Protocols for Calculating Enzyme Kinetics with 2Abz-SVARTLLV-Lys(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine protease inhibitor C1 inhibitor (C1-INH) is a critical regulator of the complement and contact systems. Dysregulation of C1-INH activity is implicated in various inflammatory and coagulation disorders. The study of C1-INH kinetics is therefore essential for understanding its physiological roles and for the development of therapeutic interventions. 2Abz-SVARTLLV-Lys(Dnp)-NH2 is a synthetic peptide substrate designed for the sensitive and continuous assay of C1 inhibitor activity.
This peptide utilizes the principle of Förster Resonance Energy Transfer (FRET). It incorporates a fluorophore, 2-aminobenzoyl (2Abz), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp quencher to the 2Abz fluorophore results in the quenching of fluorescence. Upon enzymatic cleavage of the peptide by the active form of the C1 complex (C1s), the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase is directly proportional to the rate of substrate hydrolysis and can be used to determine the kinetic parameters of the enzyme.
Principle of the Assay
The assay is based on the enzymatic cleavage of the FRET peptide substrate by the C1s component of the activated C1 complex. The SVARTLLV sequence is a target recognition site for C1s.
Caption: Principle of the FRET-based enzyme assay.
Data Presentation
Note: Extensive literature searches did not yield specific published kinetic parameters (Km, kcat, Vmax) for the interaction of this compound with C1 inhibitor or its active protease, C1s. The following tables are provided as a template for researchers to populate with their experimentally determined data.
Table 1: Michaelis-Menten Kinetic Parameters for C1s with this compound
| Parameter | Value | Units |
| Km | User-determined | µM |
| Vmax | User-determined | RFU/s or µM/s |
| kcat | User-determined | s⁻¹ |
| kcat/Km | User-determined | M⁻¹s⁻¹ |
Table 2: Optimal Assay Conditions
| Parameter | Optimal Value |
| pH | User-determined |
| Temperature | User-determined |
| Buffer Composition | User-determined |
| Enzyme Concentration | User-determined |
| Substrate Concentration Range | User-determined |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: A commonly used buffer for C1 inhibitor and C1s activity assays is Tris-buffered saline (TBS), pH 7.4, often supplemented with divalent cations. A recommended starting buffer is 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 1 mM MgCl₂, pH 7.4. The optimal buffer composition should be determined empirically.
-
Substrate Stock Solution: Dissolve the lyophilized this compound peptide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1-10 mM). Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of purified, activated C1s enzyme in a suitable buffer (e.g., the assay buffer) at a known concentration. Store in aliquots at -80°C to avoid repeated freeze-thaw cycles. The C1 inhibitor protein itself is an inhibitor, so for kinetic studies of the protease activity, the active enzyme (C1s) is required.
Experimental Workflow
Caption: General workflow for determining enzyme kinetics.
Detailed Protocol for Kinetic Analysis
-
Assay Plate Preparation:
-
Design a 96-well or 384-well black, flat-bottom microplate layout. Include wells for substrate-only controls (no enzyme), enzyme-only controls (no substrate), and a range of substrate concentrations with the enzyme.
-
Prepare serial dilutions of the this compound substrate from the stock solution into the assay buffer. The final concentrations should typically span a range from 0.1 x Km to 10 x Km. Since the Km is unknown, a broad range of concentrations (e.g., 0.1 µM to 100 µM) should be tested initially.
-
Add a fixed volume of each substrate dilution to the appropriate wells of the microplate. Add the same volume of assay buffer to the enzyme-only control wells.
-
-
Enzyme Reaction and Measurement:
-
Equilibrate the microplate and the enzyme solution to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding a fixed volume of the C1s enzyme solution to each well (except the substrate-only controls). The final enzyme concentration should be chosen such that the reaction proceeds at a linear rate for a sufficient period (e.g., 10-30 minutes).
-
Immediately place the plate in a fluorescence microplate reader.
-
Set the excitation wavelength for the 2Abz fluorophore (typically ~320-340 nm) and the emission wavelength (~420-440 nm). These should be optimized for the specific instrument.
-
Record the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period sufficient to establish the initial linear rate of the reaction.
-
-
Data Analysis:
-
Inner Filter Effect Correction: At high substrate concentrations, the inner filter effect can lead to an underestimation of the true fluorescence signal. It is crucial to assess and, if necessary, correct for this effect. This can be done by measuring the absorbance of the substrate at the excitation and emission wavelengths and applying a correction factor.
-
Calculation of Initial Velocities (V₀): For each substrate concentration, plot the fluorescence intensity versus time. The initial velocity (V₀) is the slope of the linear portion of this progress curve. The fluorescence units can be converted to molar concentrations if a standard curve is generated using a known concentration of the free 2Abz fluorophore.
-
Determination of Kinetic Parameters:
-
Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, Origin): V₀ = (Vmax * [S]) / (Km + [S])
-
This analysis will yield the values for Km (the Michaelis constant, representing the substrate concentration at half-maximal velocity) and Vmax (the maximum reaction velocity).
-
-
Calculation of kcat and Catalytic Efficiency:
-
The turnover number, kcat, can be calculated using the following equation, where [E]t is the total enzyme concentration: kcat = Vmax / [E]t
-
The catalytic efficiency of the enzyme is determined by the ratio kcat/Km.
-
-
Concluding Remarks
The use of the FRET substrate this compound provides a sensitive and continuous method for characterizing the kinetics of the C1s protease. Adherence to a well-structured experimental protocol and careful data analysis are essential for obtaining accurate and reproducible kinetic parameters. These application notes provide a framework for researchers to develop and optimize their specific assays for investigating the role of C1 inhibitor in various physiological and pathological contexts.
Application of Fluorogenic Peptides in Complement Research: A Guide for Scientists and Drug Development Professionals
Application Notes
The complement system, a cornerstone of innate immunity, is a complex cascade of proteases that plays a critical role in host defense and inflammation. Dysregulation of this system is implicated in a wide range of diseases, making its components attractive targets for therapeutic intervention. The study of complement activation and the screening for its inhibitors have been significantly advanced by the use of fluorogenic peptide substrates. These tools offer a sensitive, continuous, and high-throughput method for measuring the activity of key complement enzymes.
Principle of Fluorogenic Peptide Assays
Fluorogenic peptide assays utilize synthetic peptides that mimic the natural cleavage sites of complement proteases. These peptides are conjugated to a fluorophore and a quencher molecule in close proximity. In this intact state, the quencher absorbs the energy emitted by the fluorophore, resulting in minimal fluorescence. Upon cleavage of the peptide by a specific complement enzyme, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This signal is directly proportional to the enzymatic activity. The most common fluorophores are coumarin derivatives like 7-amino-4-methylcoumarin (AMC) and 7-amino-4-carbamoylmethylcoumarin (ACC).
Key Applications in Complement Research
-
Enzyme Activity and Kinetics: Fluorogenic substrates are invaluable for characterizing the enzymatic activity and determining the kinetic parameters (Km, kcat) of purified complement proteases such as C1s, MASP-1, MASP-2, and Factor D.[1][2] This information is fundamental to understanding their function and substrate specificity.
-
Pathway-Specific Activation Assays: These assays can be designed to measure the activity of the assembled C3 and C5 convertases of the classical (C4b2a), lectin, and alternative (C3bBb) pathways.[1]
-
High-Throughput Screening (HTS) for Inhibitors: The simplicity and scalability of fluorogenic assays make them ideal for HTS of large compound libraries to identify novel inhibitors of complement enzymes.[3][4][5] This is a critical step in the early stages of drug discovery for complement-mediated diseases.
-
Mechanism of Inhibition Studies: For identified inhibitors, these assays can be used to determine the mode of inhibition (e.g., competitive, non-competitive) and to quantify their potency (IC50).
Advantages of Fluorogenic Peptide Assays:
-
High Sensitivity: Capable of detecting low levels of enzyme activity.
-
Continuous Monitoring: Allows for real-time measurement of enzyme kinetics.
-
High-Throughput Compatibility: Easily adaptable to microplate formats for automated screening.[6]
-
Reduced Interference: Less prone to interference from colored compounds compared to chromogenic assays.
Data Presentation
Table 1: Fluorogenic Substrates for Complement Serine Proteases
| Enzyme | Pathway | Substrate Sequence | Fluorophore/Quencher | Reference |
| C1s | Classical | GYLGRSYKVG | Abz/Dnp | [2] |
| MASP-1 | Lectin | Phe-Gly-Arg-AMC | AMC | [1][2] |
| MASP-1 | Lectin | Val-Pro-Arg-AMC | AMC | [1][2] |
| CVFBb (AP Convertase) | Alternative | Boc-Nle-Gln-Leu-Gly-Arg-AMC | AMC | [1] |
Note: Data on specific fluorogenic substrates for MASP-2 is limited, as it shows low activity towards small peptide substrates.[1][2] Assays for MASP-2 often rely on its natural protein substrate, C4.
Table 2: Kinetic Parameters of Selected Fluorogenic Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| CVFBb | Boc-Leu-Gly-Arg-AMC | ~125 | N/A | N/A | |
| C4b2a | Boc-Leu-Gly-Arg-AMC | ~169 | N/A | N/A | |
| C1s | Boc-Leu-Gly-Arg-AMC | ~140 | N/A | N/A | |
| Papain (Example) | Lys-Box(benzfur)-Gly-Gly-Ala-Ala-Tyr(NO2) | 6.85 ± 0.59 | 19.51 | 2.85 x 10⁶ | [7] |
N/A: Not available in the cited sources. The papain data is included as a detailed example of kinetic parameters obtained using a fluorogenic peptide substrate.
Table 3: IC50 Values of Complement Inhibitors
| Target | Inhibitor | Assay Type | IC50 | Reference |
| C3 Convertase | Compstatin Analog | Hemolytic Assay | 1-10 µM | [8] |
| C5 | Eculizumab | Hemolytic Assay | Sub-nM range | [8] |
| MASP-1 | boroMpg | Fluorogenic Assay | N/A (Inhibits) | [2] |
| MASP-1 & MASP-2 | C1 Inhibitor | Fluorogenic/ELISA | N/A (Inhibits) | [2] |
Note: IC50 values are highly dependent on assay conditions. Data from various assay types are presented to illustrate inhibitor potencies.
Experimental Protocols & Visualizations
Principle of a Fluorogenic Protease Assay
The fundamental principle involves the enzymatic cleavage of a specifically designed peptide, leading to the separation of a fluorophore from a quencher and a subsequent increase in fluorescence.
Figure 1. Mechanism of a fluorogenic peptide substrate assay.
The Complement Activation Pathways
The complement system is activated through three main pathways: the classical, lectin, and alternative pathways. All three converge at the cleavage of C3, leading to a common terminal pathway.
Figure 2. Overview of the three complement activation pathways.
Protocol 1: General Kinetic Assay for a Purified Complement Protease
This protocol provides a framework for measuring the activity of a purified complement enzyme, such as C1s or Factor D, using a fluorogenic peptide substrate.
Materials:
-
Purified, active complement protease (e.g., C1s, Factor D)
-
Fluorogenic peptide substrate (e.g., Boc-Leu-Gly-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm for AMC)
-
Reagent-grade water
-
DMSO (for dissolving substrate)
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of the fluorogenic peptide substrate in DMSO.
-
Create a series of working solutions by diluting the stock solution in Assay Buffer to final concentrations ranging from 0.5 µM to 200 µM. This range should bracket the expected Km of the enzyme.
-
-
Enzyme Preparation:
-
Dilute the purified enzyme in cold Assay Buffer to a final concentration that yields a linear rate of fluorescence increase over the desired measurement period (e.g., 10-100 nM). The optimal concentration must be determined empirically.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the various substrate working solutions.
-
Include "substrate only" control wells containing 50 µL of each substrate concentration and 50 µL of Assay Buffer (no enzyme).
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted enzyme solution to each well (except the "substrate only" controls). The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader, pre-set to the reaction temperature.
-
Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each substrate concentration, subtract the background fluorescence from the "substrate only" control wells.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units/min to moles/min using a standard curve generated with the free fluorophore (e.g., free AMC).
-
Plot the initial velocity (V₀) against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: High-Throughput Screening (HTS) for Complement Inhibitors
This protocol describes a primary screen to identify potential inhibitors of a specific complement protease from a compound library.
Materials:
-
Purified, active complement protease
-
Fluorogenic peptide substrate
-
Assay Buffer
-
Compound library (typically dissolved in DMSO)
-
Positive Control Inhibitor (a known inhibitor of the enzyme)
-
Black, 384-well microplates
-
Automated liquid handling systems
-
Fluorescence microplate reader
Experimental Workflow for HTS:
Figure 3. High-throughput screening workflow for complement inhibitors.
Procedure:
-
Assay Development and Optimization:
-
Before screening, determine the optimal concentrations of enzyme and substrate. The substrate concentration is typically set at or near the Km value to ensure sensitivity to competitive inhibitors.
-
Determine the tolerance of the assay to DMSO.
-
-
Plate Preparation:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.
-
Designate specific wells for controls:
-
Negative Control (0% Inhibition): Enzyme + Substrate + DMSO (no compound).
-
Positive Control (100% Inhibition): Enzyme + Substrate + a known inhibitor at a concentration that gives maximal inhibition.
-
-
-
Reagent Addition:
-
Add the diluted enzyme solution (e.g., 10 µL) to all wells.
-
Allow the plate to pre-incubate for 15-30 minutes at room temperature. This allows the compounds to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the fluorogenic substrate solution (e.g., 10 µL).
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Detection:
-
Measure the fluorescence intensity of each well using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Compounds that show inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are identified as primary "hits." These hits are then subjected to further validation and dose-response studies.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Differential substrate and inhibitor profiles for human MASP-1 and MASP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Fluorogenic peptide substrates containing benzoxazol-5-yl-alanine derivatives for kinetic assay of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2Abz-SVARTLLV-Lys(Dnp)-NH2 Fluorescence Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the 2Abz-SVARTLLV-Lys(Dnp)-NH2 fluorescence assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound fluorescence assay?
This assay is a Fluorescence Resonance Energy Transfer (FRET)-based method used to measure the activity of proteases, particularly the C1-inhibitor. The peptide, this compound, contains a fluorescent donor group, 2-aminobenzoyl (Abz), and a quencher group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp to the Abz group quenches the fluorescence emission of Abz through FRET. When a protease cleaves the peptide substrate, the Abz and Dnp groups are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity.
Q2: What is the target enzyme for this substrate?
The this compound peptide is a known substrate for the C1-inhibitor (C1-INH), a key regulator of the complement and contact systems.[1][2] Therefore, this assay is primarily used to measure the activity of C1-inhibitor and to screen for its modulators.
Q3: What are the recommended excitation and emission wavelengths for this assay?
For the Abz/Dnp FRET pair, the recommended excitation wavelength is 320 nm and the emission wavelength is 420 nm.[3]
Q4: What are typical starting concentrations for the substrate and enzyme?
A typical starting concentration for the this compound substrate is in the range of 5 µM to 10 µM per well.[3] The optimal enzyme concentration will vary depending on the specific activity of the enzyme preparation and should be determined empirically through a titration experiment.
Q5: How should I prepare the stock solution of the peptide substrate?
It is recommended to prepare a stock solution of the peptide in dimethyl sulfoxide (DMSO).[3] To ensure complete dissolution, allow the peptide to fully dissolve in DMSO before further dilution in the assay buffer. The final concentration of DMSO in the assay should be kept low, typically less than 2%, as higher concentrations can inhibit enzyme activity.[3]
Experimental Protocol
This protocol provides a general guideline for performing a C1-inhibitor activity assay using the this compound substrate in a 96-well plate format.
Materials:
-
This compound substrate
-
Purified C1-inhibitor enzyme
-
Assay Buffer (e.g., 20 mM HEPES, pH 8.0)[3]
-
DMSO
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the this compound substrate in DMSO. Protect from light and store at -20°C.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Prepare a series of dilutions of the C1-inhibitor enzyme in Assay Buffer to determine the optimal concentration.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the C1-inhibitor enzyme dilutions to the sample wells. For the negative control (no enzyme) wells, add 25 µL of Assay Buffer.
-
Add 25 µL of a known inhibitor to the inhibitor control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 125 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
-
Take kinetic readings every 1-2 minutes for a duration of 30-60 minutes.
-
-
Data Analysis:
-
For each sample, calculate the rate of substrate cleavage by determining the slope of the linear portion of the fluorescence intensity versus time curve.
-
Subtract the rate of the no-enzyme control from the rates of all other samples to correct for background fluorescence.
-
Plot the enzyme activity (rate of fluorescence increase) against the enzyme concentration to determine the optimal enzyme concentration for future experiments.
-
Quantitative Data Summary
The following tables provide example quantitative data for a typical this compound fluorescence assay. Actual values may vary depending on experimental conditions.
Table 1: Recommended Assay Component Concentrations
| Component | Stock Concentration | Final Concentration |
| This compound | 1 mM in DMSO | 5 - 10 µM |
| C1-inhibitor | Varies | To be determined by titration |
| DMSO | 100% | < 2% |
Table 2: Typical Instrument Settings
| Parameter | Value |
| Excitation Wavelength | 320 nm |
| Emission Wavelength | 420 nm |
| Temperature | 37°C |
| Readout | Kinetic |
| Reading Interval | 1-2 minutes |
| Total Read Time | 30-60 minutes |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Autofluorescence of assay components or microplate.- Contaminated buffer or reagents.- Substrate degradation due to light exposure or improper storage. | - Use a black, low-fluorescence microplate.- Run a buffer blank to check for background fluorescence.- Prepare fresh buffers and reagents.- Aliquot the substrate stock solution and protect from light and repeated freeze-thaw cycles. |
| Low or No Signal | - Inactive enzyme.- Incorrect instrument settings (excitation/emission wavelengths, gain).- Insufficient enzyme or substrate concentration.- Presence of an inhibitor in the sample or buffer. | - Verify the activity of the enzyme using a positive control.- Ensure the instrument is set to the correct wavelengths (Ex: 320 nm, Em: 420 nm) and optimize the gain setting.- Perform an enzyme titration to find the optimal concentration.- Increase the substrate concentration.- Check for potential inhibitors in the assay components. |
| High Well-to-Well Variability | - Inaccurate pipetting.- Incomplete mixing of reagents.- Temperature fluctuations across the plate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of reagents before and after adding to the wells.- Allow the plate to equilibrate to the assay temperature before starting the measurement. |
| Non-linear Reaction Progress Curve | - Substrate depletion.- Enzyme instability.- Inner filter effect at high substrate concentrations. | - Use a lower enzyme concentration or a shorter reaction time.- Optimize buffer conditions (pH, ionic strength) to ensure enzyme stability.- If using high substrate concentrations, a correction for the inner filter effect may be necessary. |
Visualizations
Caption: FRET mechanism of the this compound substrate.
Caption: Experimental workflow for the fluorescence assay.
Caption: C1-Inhibitor's role in regulating key signaling pathways.[4][5]
References
Technical Support Center: Optimizing Signal-to-Noise in 2Abz-SVARTLLV-Lys(Dnp)-NH2 Assays
Welcome to the technical support center for the 2Abz-SVARTLLV-Lys(Dnp)-NH2 FRET peptide substrate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their assay conditions and achieve a robust signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound FRET assay?
A1: This assay is based on Fluorescence Resonance Energy Transfer (FRET). The peptide contains a fluorescent donor group, 2-aminobenzoyl (Abz), and a quencher group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp to the Abz group quenches the fluorescence emission of Abz. When a protease cleaves the peptide backbone between the Abz and Dnp, they are separated, leading to an increase in Abz fluorescence. This increase in fluorescence is directly proportional to the enzymatic activity.[1]
Q2: What are the optimal excitation and emission wavelengths for the Abz/Dnp FRET pair?
A2: The optimal excitation wavelength for the 2-aminobenzoyl (Abz) fluorophore is approximately 320 nm, and the optimal emission wavelength is approximately 420 nm.[2]
Q3: How should I prepare and store the this compound substrate?
A3: It is recommended to initially prepare a concentrated stock solution of the peptide in dimethyl sulfoxide (DMSO).[2] For example, a 5 mM stock solution can be prepared by dissolving the peptide in an appropriate volume of DMSO. This stock solution should be stored at -20°C and protected from light to prevent photobleaching.[2]
Q4: What is the recommended final concentration of the substrate in the assay?
A4: The optimal final concentration of the this compound substrate typically ranges from 5 µM to 10 µM.[2] However, the ideal concentration may vary depending on the specific enzyme and assay conditions and should be determined empirically.
Q5: What is the maximum recommended final concentration of DMSO in the assay?
A5: The final concentration of DMSO in the assay should be kept as low as possible, ideally less than 2% of the total volume, as higher concentrations can inhibit enzyme activity.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay that can lead to a low signal-to-noise ratio.
Issue 1: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio by increasing the baseline signal.
| Potential Cause | Recommended Solution |
| Autofluorescence of test compounds | Screen test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths (Ex: 320 nm, Em: 420 nm). If a compound is fluorescent, consider using a different FRET pair with longer excitation and emission wavelengths to minimize interference.[3] |
| Contaminated buffer or reagents | Use high-purity water and fresh, high-quality reagents. Prepare fresh buffers for each experiment. |
| Spontaneous substrate degradation | Ensure the substrate is stored properly (at -20°C, protected from light) and handle it with care to avoid introducing contaminating proteases. Run a "substrate only" control to assess the rate of spontaneous degradation. |
Issue 2: Low Signal (Weak Fluorescence Increase)
A weak fluorescence signal upon enzyme addition can make it difficult to distinguish from the background.
| Potential Cause | Recommended Solution |
| Low enzyme activity | Increase the enzyme concentration. Ensure the enzyme is active and has been stored correctly. Check that the assay buffer conditions (pH, ionic strength) are optimal for the specific enzyme. |
| Sub-optimal substrate concentration | Titrate the substrate concentration to determine the optimal concentration for your enzyme. A concentration below the Michaelis constant (Km) may result in a low reaction rate. |
| Inner Filter Effect | At high substrate concentrations, the substrate itself can absorb both the excitation and emitted light, leading to a non-linear relationship between fluorescence and product concentration.[3] It is crucial to correct for this effect, especially when performing kinetic studies.[2][4] |
| Incorrect instrument settings | Ensure the fluorometer is set to the correct excitation (320 nm) and emission (420 nm) wavelengths. Optimize the gain settings to maximize signal detection without saturating the detector. |
| Photobleaching | The fluorophore can be damaged by excessive exposure to the excitation light.[5] Reduce the number of flashes per measurement or increase the interval between measurements to minimize photobleaching.[5] |
Issue 3: Inconsistent or Irreproducible Results
Variability between replicate wells or experiments can undermine the reliability of the data.
| Potential Cause | Recommended Solution |
| Peptide or enzyme adsorption to the microplate | Include a non-ionic detergent, such as 0.01% Triton X-100 or Tween 20, in the assay buffer to prevent non-specific binding to the plastic surface of the microplate.[2][5] |
| Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Temperature fluctuations | Pre-incubate the plate and reagents at the desired assay temperature (e.g., 37°C) to ensure consistency.[5] |
| Inconsistent instrument settings | Always use the same instrument settings for all experiments to ensure comparability of results.[5] |
Experimental Protocols
General Assay Protocol for this compound
This protocol provides a starting point for developing a robust assay. The specific concentrations of enzyme and substrate, as well as the buffer composition, should be optimized for your particular application.
-
Reagent Preparation:
-
Assay Buffer: A common starting point is 50 mM HEPES, pH 7.4, containing 0.05% Tween 20.[2] The optimal buffer will depend on the specific protease being studied.
-
Substrate Stock Solution: Prepare a 5 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in an appropriate buffer. The final concentration in the assay will need to be determined empirically.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the test compound (or vehicle control) to the appropriate wells.
-
Add 25 µL of the enzyme solution to the wells.
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding 50 µL of the substrate solution (diluted in assay buffer to achieve the desired final concentration, e.g., 10 µM).
-
Immediately begin monitoring the increase in fluorescence in a microplate reader with excitation at 320 nm and emission at 420 nm. Collect data at regular intervals for a specified duration.
-
-
Controls:
-
No-Enzyme Control: Contains all components except the enzyme to measure background fluorescence and non-enzymatic substrate hydrolysis.
-
No-Substrate Control: Contains all components except the substrate to assess the background fluorescence of the other assay components.
-
Positive Control: A known inhibitor of the enzyme to validate the assay's ability to detect inhibition.
-
Vehicle Control: Contains the solvent used for the test compounds (e.g., DMSO) to account for any solvent effects.
-
Visualizations
Caption: Principle of the FRET-based protease assay.
Caption: Troubleshooting workflow for low signal-to-noise.
References
- 1. scielo.br [scielo.br]
- 2. listlabs.com [listlabs.com]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Preventing Photobleaching of the 2Abz Fluorophore
Welcome to the technical support center for the 2-aminobenzamide (2Abz) fluorophore. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help mitigate photobleaching during fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern when using the 2Abz fluorophore?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as 2Abz, upon exposure to excitation light. This process leads to a permanent loss of fluorescence, which can significantly compromise the quality and reliability of experimental data, especially in quantitative and time-lapse imaging studies. The primary cause of photobleaching is the reaction of the excited fluorophore with molecular oxygen, generating reactive oxygen species (ROS) that chemically alter the fluorophore's structure.[1][2]
Q2: What are the initial signs of 2Abz photobleaching in my experiment?
A2: The most common sign of photobleaching is a noticeable fading or decrease in the fluorescence intensity of your 2Abz-labeled sample over time during continuous observation under the microscope. This can be particularly evident in regions of the sample that are repeatedly exposed to high-intensity excitation light.
Q3: What general strategies can I employ to minimize photobleaching of 2Abz?
A3: Several general strategies can be implemented to reduce photobleaching:
-
Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[3]
-
Use Neutral Density Filters: These filters can be used to attenuate the excitation light without changing its spectral properties.
-
Optimize Imaging Settings: Use sensitive detectors and appropriate filter sets to maximize signal collection efficiency, which allows for lower excitation power.
-
Limit Exposure Time: Only expose the sample to the excitation light when actively acquiring an image. Use shutters to block the light path when not imaging.
-
Work Quickly: Prepare and image your samples as efficiently as possible to minimize the total time they are exposed to light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid fading of 2Abz signal | High excitation light intensity. | Reduce the laser power or lamp intensity. Use a neutral density filter to attenuate the light. |
| Prolonged exposure to excitation light. | Minimize the duration of light exposure by using a shutter and only illuminating the sample during image acquisition. For time-lapse experiments, increase the interval between acquisitions. | |
| Oxygen saturation in the medium. | For fixed samples, use a mounting medium containing an antifade reagent. For live-cell imaging, consider using an oxygen scavenging system if compatible with your experimental setup. | |
| Poor signal-to-noise ratio | Low fluorophore concentration or labeling efficiency. | Optimize your 2Abz labeling protocol to ensure efficient conjugation to your molecule of interest. |
| Inefficient signal detection. | Ensure your microscope's filter sets are optimized for the excitation and emission spectra of 2Abz (Excitation: ~320-330 nm, Emission: ~420 nm). Use a high quantum efficiency detector.[4] | |
| Inconsistent fluorescence intensity between samples | Differential photobleaching due to variations in imaging time or settings. | Standardize your imaging protocol. Ensure that all samples are imaged with the exact same settings (laser power, exposure time, etc.) and for the same duration. |
Experimental Protocols
Protocol 1: Use of Antifade Mounting Media for Fixed Samples Labeled with 2Abz
This protocol describes the use of a commercial antifade mounting medium to reduce photobleaching in fixed cells or tissues labeled with 2Abz.
Materials:
-
2Abz-labeled specimen on a microscope slide
-
Commercial antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant, VECTASHIELD® Antifade Mounting Medium)
-
Coverslip
-
Nail polish or sealant
Procedure:
-
Complete the final wash step of your immunofluorescence or other labeling protocol.
-
Carefully remove any excess buffer from the slide without allowing the specimen to dry out.
-
Apply a single drop of the antifade mounting medium directly onto the specimen.
-
Gently lower a coverslip onto the mounting medium, avoiding the introduction of air bubbles.
-
Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours to overnight at room temperature in the dark.
-
Once cured, seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.
-
Store the slide in the dark at 4°C until ready for imaging.
Protocol 2: Optimizing Imaging Conditions for 2Abz Fluorophore
This protocol provides a workflow for optimizing microscope settings to minimize photobleaching of 2Abz.
Procedure:
-
Select the Appropriate Filter Set: Use a filter cube or dichroic mirror and emission filter combination that is optimized for the spectral properties of 2Abz (Excitation ~320-330 nm, Emission ~420 nm).[4]
-
Start with Low Excitation Power: Begin with the lowest possible laser power or lamp intensity setting.
-
Adjust Detector Gain and Offset: Increase the detector gain to amplify the signal. Adjust the offset to set the black level appropriately.
-
Determine Optimal Exposure Time: Find the shortest exposure time that provides a clear image with an acceptable signal-to-noise ratio.
-
Minimize Phototoxicity in Live-Cell Imaging: For live-cell experiments, use the lowest possible light dose (a combination of low intensity and short exposure time) to avoid phototoxic effects that can alter cellular physiology.
-
Use Pinhole for Confocal Microscopy: In confocal microscopy, open the pinhole slightly wider than the Airy disk to increase signal collection, which may allow for a reduction in excitation power. Be aware that this will slightly reduce the optical sectioning capability.
Data Presentation
Table 1: Common Antifade Reagents and Their Mechanisms
While specific quantitative data for the efficacy of these reagents with the 2Abz fluorophore is limited in the literature, the following are commonly used antifade agents that act by scavenging reactive oxygen species. Their compatibility and effectiveness with 2Abz should be empirically determined for your specific application.
| Antifade Reagent | Mechanism of Action | Suitability |
| p-Phenylenediamine (PPD) | Free radical scavenger.[5] | Effective but can be toxic and may reduce the initial fluorescence intensity of some dyes.[5] |
| n-Propyl gallate (NPG) | Antioxidant that reduces fading. | Less toxic than PPD and can be used in some live-cell applications.[5] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Quenches triplet state fluorophores, reducing the formation of reactive oxygen species. | A widely used and effective antifade agent. |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | A water-soluble analog of Vitamin E that acts as an antioxidant.[2] | Can be used in both fixed and live-cell imaging.[2] |
Visualizations
Caption: The Jablonski diagram illustrating the photobleaching process of a fluorophore like 2Abz.
Caption: A logical workflow for troubleshooting and mitigating photobleaching of the 2Abz fluorophore.
References
- 1. Mounting Media and Antifades | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 3. Excitation Light Dose Engineering to Reduce Photo-bleaching and Photo-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
Technical Support Center: Inner Filter Effect (IFE) in FRET Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, understand, and correct for the inner filter effect (IFE) in fluorescence resonance energy transfer (FRET) assays, with a specific focus on experiments utilizing the 2Abz-SVARTLLV-Lys(Dnp)-NH2 substrate.
Troubleshooting Guides
This section addresses common issues encountered during FRET experiments that may be caused by the inner filter effect.
| Problem / Question | Possible Cause & Explanation | Recommended Action |
| Why is my fluorescence signal unexpectedly low or decreasing, even with high enzyme activity or high substrate concentration? | Inner Filter Effect (IFE): At high concentrations, components in your sample (like the Dnp group on the substrate, a colored inhibitor, or even the 2Abz fluorophore itself) can absorb the excitation light before it reaches the fluorophore (Primary IFE) or absorb the emitted light before it reaches the detector (Secondary IFE).[1][2] This leads to an artificially low fluorescence reading that is not due to enzymatic cleavage or FRET. Deviations from linearity can occur at absorbance values as low as 0.06.[3][4] | 1. Check Absorbance: Use a spectrophotometer to measure the absorbance of your complete assay mixture (including any inhibitors or compounds being tested) at both the excitation wavelength (~320 nm for 2Abz) and the emission wavelength (~420 nm for 2Abz).[5][6] 2. Dilute Sample: If the absorbance is high (e.g., >0.1), try diluting your sample.[5] However, be aware that dilution can introduce errors or alter sample properties.[3] 3. Apply Correction: If dilution is not feasible, you must mathematically correct for the IFE. See the Experimental Protocols section for a detailed correction method. |
| My enzyme kinetics data is non-linear and plateaus much earlier than expected. Is this enzyme inhibition or an artifact? | Inner Filter Effect: IFE can mimic enzyme inhibition. As the reaction proceeds, the concentration of cleaved substrate (and thus free 2Abz) increases. At a certain point, the concentration of fluorophore becomes high enough to cause self-absorption of the excitation light, leading to a non-linear response and an apparent plateau in the reaction rate.[5][6] This can be mistaken for substrate inhibition or enzyme saturation. | 1. Perform IFE Control Experiment: Run a control experiment using a known concentration of the fluorescent product (e.g., free 2Abz) and titrate in the compound you suspect is causing the IFE (e.g., a colored inhibitor or high concentrations of the intact FRET substrate). If the fluorescence decreases as the compound concentration increases, IFE is occurring. 2. Correct Data: Apply the absorbance-based correction formula to your kinetic data to see if linearity is restored.[3][7] |
| Is the decrease in fluorescence I'm seeing due to the inner filter effect or collisional quenching? | Distinguishing IFE from Quenching: While both IFE and quenching result in decreased fluorescence, their mechanisms are different. Quenching involves non-radiative energy transfer through molecular collisions.[1] IFE is a result of light absorption by other molecules in the solution and is dependent on the geometry of the light path.[1] A key difference is that IFE is not typically affected by temperature, whereas quenching is.[1] | 1. Temperature Study: If feasible, run the experiment at two different temperatures. A significant change in the fluorescence decrease may point towards a quenching mechanism. 2. Lifetime Measurement: Fluorescence lifetime measurements can definitively distinguish between the two. IFE does not change the fluorescence lifetime of the fluorophore, while dynamic quenching does. |
Frequently Asked Questions (FAQs)
Q1: What exactly is the Inner Filter Effect (IFE)?
A1: The inner filter effect is an experimental artifact that causes an apparent decrease in measured fluorescence intensity. It occurs when a substance in the sample absorbs either the light used to excite the fluorophore (primary IFE) or the light emitted by the fluorophore (secondary IFE) before it can be measured by the instrument's detector.[1][2] This is a significant issue in solutions with high absorbance, such as those containing colored compounds or high concentrations of fluorophores.[5]
Q2: How does IFE relate to the this compound substrate?
A2: The this compound substrate contains the 2-aminobenzoyl (2Abz) fluorophore and the 2,4-dinitrophenyl (Dnp) quencher.[5] The Dnp group has significant absorbance in the UV-visible range. At high substrate concentrations, the Dnp moiety can contribute to the primary inner filter effect by absorbing the excitation light intended for the 2Abz group (excitation λ ≈ 320 nm).[5][6] Similarly, if you are screening colored compounds (e.g., yellow or orange inhibitors), they can absorb the excitation light (primary IFE) or the emitted blue light (emission λ ≈ 420 nm, secondary IFE).[8]
Q3: Is the Inner Filter Effect the same as FRET?
A3: No. FRET is a non-radiative energy transfer between a donor fluorophore and an acceptor molecule that are very close to each other (typically 1-10 nm).[6] IFE is a radiative effect caused by the absorption of light by molecules in the bulk solution and is not dependent on close proximity in the same way as FRET.[1]
Q4: At what absorbance value should I start to worry about IFE?
A4: You should be cautious of IFE even at relatively low absorbance values. An absorbance of just 0.06 can lead to an error of approximately 8% in the recorded fluorescence intensity.[3][4] It is best practice to measure the absorbance of your samples and apply a correction if the total absorbance at the excitation or emission wavelength exceeds 0.05-0.1.
Q5: Can my instrument automatically correct for IFE?
A5: Some advanced spectrometers can measure absorbance and fluorescence simultaneously and apply a correction automatically.[7] However, most standard plate readers and fluorometers require the user to measure absorbance separately and apply a correction formula to the raw fluorescence data.
Data Presentation: Illustrating IFE Correction
The following tables demonstrate how raw fluorescence data can be skewed by a colored compound and how applying a correction factor can recover a more accurate signal.
Table 1: Absorbance of a Test Compound Excitation λ = 320 nm, Emission λ = 420 nm
| Compound Conc. (µM) | Absorbance at 320 nm (A_ex) | Absorbance at 420 nm (A_em) |
| 0 | 0.005 | 0.002 |
| 10 | 0.045 | 0.082 |
| 20 | 0.085 | 0.162 |
| 50 | 0.205 | 0.402 |
Table 2: IFE Correction of Fluorescence Data
| Compound Conc. (µM) | Raw Fluorescence (F_obs) | Correction Factor (CF) | Corrected Fluorescence (F_corr) |
| 0 | 50,000 | 1.008 | 50,400 |
| 10 | 42,150 | 1.146 | 48,300 |
| 20 | 34,500 | 1.313 | 45,300 |
| 50 | 19,800 | 1.832 | 36,270 |
Note: Data is illustrative. CF is calculated using the formula in the protocol below.
Experimental Protocols
Protocol 1: Absorbance-Based Correction for Inner Filter Effect
This protocol describes the most common method to correct for IFE using absorbance measurements.
Objective: To correct raw fluorescence intensity (F_obs) for attenuation caused by the inner filter effect to obtain the corrected fluorescence intensity (F_corr).
Methodology:
-
Prepare Samples: Prepare your experimental samples as you normally would for the FRET assay.
-
Measure Absorbance: In a separate, identical microplate (or cuvette), measure the absorbance of each sample at both the excitation wavelength (A_ex, e.g., 320 nm) and the emission wavelength (A_em, e.g., 420 nm) using a spectrophotometer or plate reader.
-
Measure Fluorescence: Measure the fluorescence intensity (F_obs) of your experimental samples in your fluorometer or plate reader using the appropriate excitation and emission wavelengths.
-
Calculate Correction Factor (CF): Use the measured absorbance values to calculate the correction factor for each sample. The formula, adapted from Lakowicz, is one of the most commonly used.[3][7][9]
CF = 10^((A_ex + A_em) / 2)
Note: This specific formula assumes a central light path geometry in a standard cuvette. For microplate readers, the geometry is more complex, but this formula provides a good approximation.
-
Apply Correction: Multiply the observed fluorescence by the correction factor to get the corrected fluorescence.
F_corr = F_obs * CF
Or, combining the steps:
F_corr = F_obs * 10^((A_ex + A_em) / 2)
Visualizations
Mechanism of the Inner Filter Effect
// Primary IFE Path LightSource -> Absorber [label="Excitation Light (λex)\nAbsorbed (Primary IFE)", color="#5F6368", fontcolor="#202124", style=dashed, arrowhead=none];
// Normal Path LightSource -> Fluorophore_unexcited [label="Excitation\nLight (λex)", color="#4285F4", fontcolor="#202124"]; Fluorophore_unexcited -> Fluorophore_excited [label="Excitation", style=invis];
// Secondary IFE Path Fluorophore_excited -> Absorber [label="Emitted Light (λem)\nAbsorbed (Secondary IFE)", color="#5F6368", fontcolor="#202124", style=dashed, arrowhead=none];
// Detected Path Fluorophore_excited -> Detector [label="Emitted Light (λem)\nReaches Detector", color="#34A853", fontcolor="#202124"]; } .dot Caption: Mechanism of Primary and Secondary Inner Filter Effects (IFE).
Troubleshooting Workflow for Unexpected Fluorescence Decrease
Experimental Workflow for IFE Correction
References
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. Optical detection in microscopic domains. 2. Inner filter effects for monitoring nonfluorescent molecules with fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. bachem.com [bachem.com]
- 6. interchim.fr [interchim.fr]
- 7. static.horiba.com [static.horiba.com]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing FRET Assay Sensitivity with 2Abz-SVARTLLV-Lys(Dnp)-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the FRET substrate 2Abz-SVARTLLV-Lys(Dnp)-NH2 to measure the activity of C1 esterase inhibitor (C1-INH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic peptide that functions as a fluorogenic substrate for the C1 esterase inhibitor (C1-INH), a key regulator of the complement and contact systems. The peptide incorporates a Förster Resonance Energy Transfer (FRET) pair: 2-aminobenzoyl (2Abz) as the fluorophore (donor) and 2,4-dinitrophenyl (Dnp) as the quencher (acceptor). In its intact state, the close proximity of the Dnp to the 2Abz group quenches the fluorescence of 2Abz. When C1-INH cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Q2: What is the primary application of this substrate?
A2: This substrate is primarily used in in vitro assays to determine the functional activity of C1-INH. This is crucial for studying the regulation of the complement pathway and for research related to conditions like Hereditary Angioedema (HAE), where C1-INH function is compromised.
Q3: What are the excitation and emission wavelengths for the 2Abz/Dnp FRET pair?
A3: For the 2Abz/Dnp FRET pair, the recommended excitation wavelength is approximately 320-340 nm, and the emission is typically measured at around 420-440 nm. It is advisable to confirm the optimal wavelengths using your specific instrumentation.
Q4: How can I improve the signal-to-noise ratio in my assay?
A4: Improving the signal-to-noise ratio is critical for assay sensitivity.[1][2][3] Key strategies include:
-
Optimizing Reagent Concentrations: Titrate both the enzyme (C1-INH) and the substrate to find the optimal concentrations that yield a robust signal without being wasteful.
-
High-Quality Reagents: Use high-purity enzyme and substrate to minimize interfering contaminants.
-
Appropriate Buffer Conditions: Ensure the buffer composition (pH, ionic strength) is optimal for C1-INH activity.
-
Instrument Settings: Optimize the gain settings on your fluorometer to maximize signal detection without saturating the detector.
-
Minimize Background Fluorescence: Use non-fluorescent, black microplates and check for autofluorescence from your compounds or buffers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal | 1. Inactive C1-INH enzyme.2. Incorrect excitation/emission wavelengths.3. Degraded FRET substrate.4. Incorrect assay buffer conditions (pH, ionic strength). | 1. Use a fresh aliquot of C1-INH and verify its activity with a positive control.2. Confirm the optimal wavelengths for the 2Abz/Dnp pair on your instrument.3. Use a fresh, properly stored aliquot of the substrate.4. Prepare fresh assay buffer and ensure it is at the optimal pH for C1-INH activity. |
| High background fluorescence | 1. Autofluorescence from test compounds or buffer components.2. Contaminated reagents.3. Use of fluorescent microplates. | 1. Include a "no enzyme" control to measure background fluorescence and subtract it from your measurements.2. Use high-purity reagents and solvents.3. Use black, opaque microplates designed for fluorescence assays. |
| Assay signal decreases over time | 1. Photobleaching of the 2Abz fluorophore.2. Instability of the C1-INH enzyme under assay conditions. | 1. Reduce the excitation light intensity or the exposure time. Take readings at discrete time points rather than continuous monitoring if possible.2. Perform a time-course experiment to determine the linear range of the reaction and ensure your endpoint measurements are within this window. Consider adding a stabilizing agent like BSA to the buffer. |
| Poor reproducibility | 1. Inaccurate pipetting, especially of small volumes.2. Temperature fluctuations during the assay.3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and consider preparing master mixes to minimize pipetting errors.2. Ensure all reagents and plates are equilibrated to the assay temperature before starting. Use a temperature-controlled plate reader.3. Gently mix the plate after adding reagents, avoiding bubble formation. |
Experimental Protocols
I. Determining Optimal C1-INH and Substrate Concentrations
This protocol outlines a method to determine the optimal concentrations of C1-INH and the this compound substrate for your specific experimental conditions.
Materials:
-
Purified C1 esterase inhibitor (C1-INH)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Black, non-fluorescent 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a C1-INH dilution series: Serially dilute C1-INH in assay buffer to achieve a range of concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40, 80 nM).
-
Prepare a substrate dilution series: Serially dilute the FRET substrate in assay buffer to achieve a range of concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 µM).
-
Assay Setup (Checkerboard Titration):
-
In a 96-well plate, add 50 µL of each C1-INH dilution to different columns.
-
Add 50 µL of each substrate dilution to different rows.
-
This will create a matrix of varying enzyme and substrate concentrations.
-
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using an excitation wavelength of ~330 nm and an emission wavelength of ~430 nm.
-
Data Analysis:
-
For each substrate concentration, plot the initial reaction velocity (rate of fluorescence increase) against the C1-INH concentration.
-
For each C1-INH concentration, plot the initial reaction velocity against the substrate concentration.
-
Select the concentrations that are on the linear portion of the enzyme titration curve and near the Km for the substrate to ensure assay sensitivity.
-
II. Kinetic Analysis of C1-INH Activity
This protocol describes how to perform a kinetic analysis to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for C1-INH with the FRET substrate.
Materials:
-
Same as Protocol I.
Procedure:
-
Determine the optimal C1-INH concentration from Protocol I. This should be a concentration that gives a linear increase in fluorescence over a reasonable time frame.
-
Prepare a substrate dilution series: Prepare a wider range of substrate concentrations, typically from 0.1 x Km to 10 x Km (if Km is unknown, start with a broad range, e.g., 0.1 µM to 100 µM).
-
Assay Setup:
-
Add a fixed, optimal concentration of C1-INH to each well.
-
Add the varying concentrations of the substrate to initiate the reaction.
-
-
Fluorescence Measurement: Monitor the fluorescence kinetically as described in Protocol I.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear phase of the reaction progress curves.
-
Plot V₀ versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax.
-
Quantitative Data Summary
The following tables provide illustrative data for a typical C1-INH FRET assay. Note: This data is for demonstration purposes and should be determined experimentally for your specific assay conditions.
Table 1: Illustrative C1-INH Titration (Fixed Substrate Concentration: 10 µM)
| C1-INH Conc. (nM) | Initial Velocity (RFU/min) |
| 0 | 5 |
| 1 | 25 |
| 2.5 | 60 |
| 5 | 115 |
| 10 | 220 |
| 20 | 430 |
| 40 | 850 |
| 80 | 860 (Saturation) |
Table 2: Illustrative Substrate Titration for Kinetic Analysis (Fixed C1-INH Concentration: 10 nM)
| Substrate Conc. (µM) | Initial Velocity (RFU/min) |
| 0.5 | 28 |
| 1 | 52 |
| 2.5 | 110 |
| 5 | 165 |
| 10 | 220 |
| 20 | 280 |
| 40 | 310 |
| 80 | 325 |
Table 3: Illustrative Kinetic Parameters
| Parameter | Value |
| Km | ~8.5 µM |
| Vmax | ~340 RFU/min |
| kcat/Km | (To be calculated based on enzyme concentration and Vmax) |
Visualizations
C1 Esterase Inhibitor (C1-INH) Regulatory Pathway
References
Technical Support Center: DNP Quenchers in Peptide Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 2,4-Dinitrophenyl (DNP) quenchers in peptide-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind DNP quenching in a peptide assay?
A: DNP quenchers are used in Förster Resonance Energy Transfer (FRET) based peptide assays. In these assays, a fluorophore (donor) and a DNP quencher (acceptor) are attached to a peptide substrate. When the peptide is intact, the close proximity of the fluorophore and the DNP quencher allows for the transfer of energy from the excited fluorophore to the quencher, which then dissipates the energy non-radiatively (without emitting light). This process, known as FRET, results in a low fluorescence signal.[1][2] When a specific enzyme cleaves the peptide substrate, the fluorophore and the DNP quencher are separated. This separation disrupts FRET, leading to an increase in fluorescence intensity, which can be measured to quantify enzyme activity.[1][2][3]
Caption: The FRET mechanism using a DNP quencher.
Q2: What are the advantages of using a DNP quencher over other quenchers like Dabcyl?
A: DNP quenchers offer several advantages:
-
Cost-Effectiveness: DNP is significantly less expensive than Dabcyl, making it a more economical choice for large-scale screening experiments.[1]
-
Smaller Size: The smaller molecular size of DNP reduces the likelihood of steric hindrance and unexpected interactions with the enzyme's active site.[1][4]
-
Improved Solubility: DNP is generally less hydrophobic than Dabcyl, which can lead to better solubility of the peptide substrate in aqueous buffers.[1][4]
Q3: Which fluorophores are commonly paired with DNP quenchers?
A: The key to an effective FRET pair is a significant overlap between the emission spectrum of the fluorophore and the absorption spectrum of the quencher.[1] DNP has a broad absorption spectrum, making it a suitable quencher for a variety of fluorophores. Commonly used fluorophores with DNP include:
-
Mca (7-Methoxycoumarin-4-yl acetyl)
-
Nma (2-(N-methylamino)benzoyl) [3]
-
Abz (2-Aminobenzoyl) [5]
-
ACC (7-amino-4-carbamoylmethylcoumarin) [1]
| Fluorophore | Excitation (nm) | Emission (nm) | Quencher |
| Mca | 325 | 392 | DNP |
| Nma | 340 | 440 | DNP |
| Abz | 320 | 420 | DNP |
| ACC | ~380 | ~460 | DNP |
Data compiled from multiple sources.[1][3][5]
Troubleshooting Guides
Problem 1: High Background Fluorescence
High background fluorescence can mask the signal from enzyme activity, leading to a low signal-to-noise ratio.
Possible Causes and Solutions:
-
Cause: The peptide substrate is degraded.
-
Solution: Ensure proper storage of the peptide (lyophilized at -20°C or -80°C, protected from light). Prepare fresh solutions for each experiment.
-
-
Cause: Autofluorescence from assay components (e.g., buffers, microplates, or test compounds).
-
Solution: Test the fluorescence of all assay components individually. If a component is fluorescent, try to find a non-fluorescent alternative. Use of black microplates is recommended to reduce background from the plate itself.[6]
-
-
Cause: Non-specific binding of the peptide substrate to assay components.
-
Solution: Include a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in the assay buffer to minimize non-specific interactions.
-
-
Cause: Incomplete quenching.
-
Solution: See the "Low Quenching Efficiency" section below.
-
Experimental Protocol: Identifying the Source of High Background
-
Prepare a set of control wells:
-
Buffer only.
-
Buffer + Enzyme.
-
Buffer + Peptide Substrate.
-
Buffer + Test Compound (if applicable).
-
-
Measure the fluorescence of each control well.
-
Analyze the results:
-
High fluorescence in the "Buffer only" well indicates a contaminated or autofluorescent buffer.
-
High fluorescence in the "Buffer + Enzyme" well suggests the enzyme preparation is contaminated with fluorescent compounds.
-
High fluorescence in the "Buffer + Peptide Substrate" well points to a degraded substrate or incomplete quenching.
-
High fluorescence in the "Buffer + Test Compound" well indicates the test compound is autofluorescent.
-
Problem 2: Low Quenching Efficiency
Low quenching efficiency results in a high initial fluorescence signal, reducing the dynamic range of the assay.
Possible Causes and Solutions:
-
Cause: Poor spectral overlap between the fluorophore and DNP.
-
Solution: Ensure the chosen fluorophore has an emission spectrum that significantly overlaps with the DNP absorption spectrum (typically in the 340-450 nm range).[1]
-
-
Cause: The distance between the fluorophore and DNP is too large.
-
Solution: The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance). The peptide sequence should be designed to keep the fluorophore and DNP in close proximity in the intact state.
-
-
Cause: The peptide has aggregated.
-
Solution: Peptide aggregation can alter the distance and orientation between the fluorophore and quencher. Refer to the "Peptide Solubility and Aggregation Issues" section.
-
Experimental Protocol: Determining Quenching Efficiency
-
Prepare two solutions:
-
A solution of the intact FRET peptide substrate at a known concentration.
-
A solution of a control peptide containing only the fluorophore (or the fully cleaved substrate) at the same concentration.
-
-
Measure the fluorescence intensity of both solutions under identical conditions.
-
Calculate the quenching efficiency using the following formula:
-
Quenching Efficiency (%) = (1 - (Fluorescence of FRET peptide / Fluorescence of control peptide)) * 100
-
Problem 3: Peptide Solubility and Aggregation Issues
Poor solubility or aggregation of the peptide substrate can lead to inaccurate concentration measurements and assay artifacts.[7]
Possible Causes and Solutions:
-
Cause: The peptide sequence is hydrophobic.
-
Solution: Modify the peptide sequence to include more hydrophilic residues if possible without affecting enzyme recognition.
-
-
Cause: Incorrect solvent used for reconstitution.
-
Solution: The choice of solvent depends on the peptide's overall charge. A general guideline is:
-
Acidic peptides (net negative charge): Dissolve in a basic buffer (e.g., 1% ammonium bicarbonate) or add a small amount of a basic solvent like ammonium hydroxide.
-
Basic peptides (net positive charge): Dissolve in an acidic buffer (e.g., 10-30% acetic acid).[8]
-
Neutral or hydrophobic peptides: Use a small amount of an organic solvent like DMSO, DMF, or acetonitrile to initially dissolve the peptide, followed by slow dilution with the aqueous assay buffer.[9]
-
-
-
Cause: Improper handling during reconstitution.
-
Solution: Always test the solubility of a small aliquot first. Use sonication to aid dissolution, but avoid excessive heating which can degrade the peptide.[10]
-
Experimental Protocol: Testing Peptide Solubility
-
Calculate the theoretical net charge of your peptide at neutral pH. Assign a value of +1 to each basic residue (K, R, H) and the N-terminus, and -1 to each acidic residue (D, E) and the C-terminus.[11]
-
Based on the net charge, select an initial solvent to test.
-
Weigh out a small amount of the lyophilized peptide.
-
Add the selected solvent and vortex. If the peptide does not dissolve, try gentle warming or sonication.[10]
-
If the peptide remains insoluble, try a different solvent based on the guidelines above.
Caption: Troubleshooting workflow for DNP quencher assays.
Problem 4: Photobleaching
Photobleaching is the irreversible destruction of a fluorophore upon exposure to light, leading to a decrease in fluorescence signal over time.
Possible Causes and Solutions:
-
Cause: Excessive exposure to excitation light.
-
Solution: Minimize the duration and intensity of light exposure. Use neutral density filters to reduce the excitation intensity.[12] Only expose the sample to light when acquiring a measurement.
-
-
Cause: Presence of oxygen and reactive oxygen species.
Experimental Protocol: Assessing Photostability
-
Prepare a sample of the cleaved (fluorescent) peptide substrate.
-
Continuously expose the sample to the excitation light source in the fluorometer.
-
Record the fluorescence intensity at regular intervals over a prolonged period.
-
Plot fluorescence intensity versus time. A rapid decrease in intensity indicates significant photobleaching.
-
Repeat the experiment with reduced excitation intensity or the addition of an antifade reagent to determine the optimal conditions for signal stability.
References
- 1. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. peptanova.de [peptanova.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - AL [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. genscript.com [genscript.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. biobasic.com [biobasic.com]
- 12. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: C1 Inhibitor Enzymatic Assay
Welcome to the Technical Support Center for C1 Inhibitor (C1-INH) Enzymatic Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for plasma samples to maintain C1 inhibitor activity?
A1: For routine diagnostic purposes, serum is the recommended sample type and should ideally be analyzed within 48 hours of collection.[1] However, functional C1-INH in citrate whole blood is stable for up to 4 days at room temperature, and for 7 days if the plasma is collected and stored separately.[2][3] For longer-term storage, freezing at -80°C is recommended as it has been shown to not alter C1-INH activity.[4] It is crucial to avoid repeated freeze-thaw cycles as they can negatively impact the activity of many serum components.
Q2: Which anticoagulants should be avoided when collecting blood for a functional C1-INH assay?
A2: Heparin and polybrene have been shown to interfere with the functional C1-INH assay, leading to falsely high and low values, respectively.[1] Therefore, it is recommended to use serum, EDTA-treated, or citrated plasma for these assays.[1]
Q3: What are the common interfering substances in a C1-INH enzymatic assay?
A3: High levels of hemoglobin (hemolysis), lipids (lipemia), and bilirubin (icterus) can potentially interfere with the assay results.[5] However, one study using the Berichrom® chromogenic assay found that hemoglobin (<16 g/L), intralipid® (<12 g/L), and bilirubin (<1 g/L) did not significantly affect the quantification of functional C1-INH.[2][3] It is always best practice to use samples with minimal hemolysis, lipemia, and icterus.
Q4: What is the thermal stability of C1 inhibitor?
A4: Native C1 inhibitor has a melting temperature of approximately 51.5°C.[6] This indicates that the protein is relatively stable at physiological temperatures, but elevated temperatures during sample processing or assay incubation should be avoided to prevent denaturation and loss of activity.
Troubleshooting Guides
Issue 1: Low or No C1-INH Activity Detected
| Potential Cause | Recommended Action |
| Improper Sample Handling | Ensure blood samples are collected and processed according to recommended protocols. Avoid using heparin as an anticoagulant.[1] Minimize freeze-thaw cycles. Store samples appropriately at -80°C for long-term storage.[4] |
| Suboptimal Buffer Conditions | Verify the pH and ionic strength of your assay buffer. While specific optimal conditions can be assay-dependent, a physiological pH range is generally a good starting point. Lowering the ionic strength of the buffer has been shown to increase the precipitation of C1q, which could indirectly affect assays involving the C1 complex.[7] |
| Inactive Enzyme or Substrate | Confirm the activity of the C1 esterase and the integrity of the chromogenic substrate. Prepare fresh reagents and store them according to the manufacturer's instructions. |
| Presence of Inhibitors in the Sample | Besides anticoagulants, other endogenous or exogenous substances in the sample might inhibit the reaction. If suspected, perform a spike and recovery experiment to assess for matrix effects. |
| Incorrect Assay Procedure | Carefully review the assay protocol for any deviations in incubation times, temperatures, or reagent concentrations. |
Issue 2: High Background Signal in ELISA-based Assays
| Potential Cause | Recommended Action |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the incubation time. Consider using a commercially available blocking buffer optimized for ELISAs. |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer used between antibody and substrate incubations to ensure complete removal of unbound reagents. |
| Non-specific Antibody Binding | Titrate the primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-noise ratio. Consider using cross-adsorbed secondary antibodies to minimize off-target binding. |
| Substrate Instability | Prepare the substrate solution immediately before use and protect it from light. Ensure the substrate is compatible with the enzyme conjugate. |
| Contaminated Reagents or Plate | Use fresh, high-purity reagents and sterile pipette tips. Ensure the microplate is clean and free from any residues. |
Experimental Protocols
Protocol 1: Basic Chromogenic C1-INH Functional Assay
This protocol is a generalized representation of a chromogenic assay. Specific reagent concentrations and incubation times should be optimized for your particular assay system.
Materials:
-
Test plasma/serum
-
C1-INH deficient plasma (for standard curve)
-
Purified C1 esterase
-
Chromogenic substrate specific for C1 esterase
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
Microplate reader
Procedure:
-
Prepare a standard curve by serially diluting a known concentration of C1-INH standard in C1-INH deficient plasma.
-
Dilute test samples and standards in the assay buffer.
-
Add a fixed amount of C1 esterase to each well of a microplate.
-
Add the diluted samples and standards to the wells and incubate to allow C1-INH to inhibit the C1 esterase.
-
Add the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength in kinetic mode.
-
The rate of color development is inversely proportional to the functional C1-INH activity in the sample.
-
Calculate the C1-INH activity of the samples by interpolating from the standard curve.
Visualizations
Caption: Workflow for a typical chromogenic C1 inhibitor enzymatic assay.
Caption: Troubleshooting flowchart for low or no C1-INH activity.
References
- 1. Effect of time, temperature and additives on a functional assay of C1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of C1 inhibitor activity using a chromogenic automated assay: analytical and clinical performances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. southtees.nhs.uk [southtees.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. Influence of ionic strength, EDTA concentration, endogenous C1q and polyanions on the 125I-C1q-binding test - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 2Abz-SVARTLLV-Lys(Dnp)-NH2 in biological samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the fluorogenic substrate 2Abz-SVARTLLV-Lys(Dnp)-NH2 in biological samples. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic peptide substrate designed for the sensitive detection of C1 inhibitor activity. It incorporates a fluorescent donor, 2-aminobenzoyl (2Abz), and a quenching acceptor, dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp to the 2Abz group quenches the fluorescence. When the peptide is cleaved by an active enzyme, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.
Q2: What are the key factors that can affect the stability of this peptide in biological samples?
The stability of this compound in biological samples is primarily influenced by:
-
Proteolytic Degradation: Biological matrices such as plasma, serum, and cell lysates contain a variety of proteases that can cleave the peptide, leading to a false-positive signal or depletion of the substrate.
-
Sample Type: Peptides are generally more stable in plasma collected with anticoagulants (e.g., EDTA, citrate) than in serum. The coagulation process in serum formation activates a cascade of proteases that can degrade the peptide.
-
Storage and Handling: Repeated freeze-thaw cycles can degrade the peptide. It is crucial to follow recommended storage conditions, typically -20°C or -80°C for stock solutions.
-
pH and Temperature: Extreme pH and high temperatures can lead to non-enzymatic hydrolysis of the peptide bonds, though this is less of a concern under typical physiological assay conditions.
Q3: What is the expected stability of this compound in different biological matrices?
| Biological Matrix | Expected Relative Stability | Major Contributing Factors |
| Buffer (e.g., PBS, Tris) | High | Minimal proteolytic activity. |
| Plasma (with protease inhibitors) | High | Protease activity is minimized. |
| Plasma (without protease inhibitors) | Moderate | Contains endogenous proteases. |
| Serum | Low to Moderate | Higher concentration of active proteases due to coagulation cascade activation. |
| Cell Lysates | Variable | Dependent on the cell type and the specific proteases released upon lysis. |
| Whole Blood | Low | Presence of a wide range of active proteases from blood cells and plasma. |
Troubleshooting Guide
Issue 1: High background fluorescence in control wells (no enzyme).
-
Possible Cause 1: Spontaneous degradation of the peptide.
-
Troubleshooting Step:
-
Prepare fresh substrate from a new aliquot.
-
Run a control experiment incubating the substrate in the assay buffer alone over the time course of the experiment to assess non-enzymatic degradation.
-
Ensure proper storage of the peptide stock solution at -20°C or -80°C in a non-frost-free freezer. Avoid repeated freeze-thaw cycles.
-
-
-
Possible Cause 2: Contamination of reagents or labware with proteases.
-
Troubleshooting Step:
-
Use fresh, sterile, and protease-free reagents and labware.
-
Filter-sterilize buffers.
-
-
-
Possible Cause 3: Autofluorescence of the biological sample.
-
Troubleshooting Step:
-
Measure the fluorescence of the biological sample alone (without the peptide substrate).
-
Subtract the background fluorescence from all readings.
-
If background is excessively high, consider a sample dilution or a different buffer system.
-
-
Issue 2: No or very low signal change in the presence of the active enzyme.
-
Possible Cause 1: Inactive enzyme.
-
Troubleshooting Step:
-
Verify the activity of your enzyme using a known positive control substrate.
-
Ensure proper storage and handling of the enzyme.
-
-
-
Possible Cause 2: Sub-optimal assay conditions.
-
Troubleshooting Step:
-
Optimize the assay buffer pH, ionic strength, and temperature for your specific enzyme.
-
Titrate the enzyme and substrate concentrations to find the optimal working range.
-
-
-
Possible Cause 3: Presence of inhibitors in the biological sample.
-
Troubleshooting Step:
-
Perform a spike-and-recovery experiment by adding a known amount of active enzyme to the biological sample to see if its activity is inhibited.
-
If inhibition is observed, sample dilution or purification may be necessary.
-
-
Issue 3: High variability between replicate wells.
-
Possible Cause 1: Inaccurate pipetting.
-
Troubleshooting Step:
-
Ensure your pipettes are calibrated.
-
Use reverse pipetting for viscous solutions.
-
Prepare a master mix of reagents to add to all wells to minimize pipetting errors.
-
-
-
Possible Cause 2: Incomplete mixing.
-
Troubleshooting Step:
-
Gently mix the contents of the wells after adding all reagents by tapping the plate or using a plate shaker. Avoid introducing bubbles.
-
-
-
Possible Cause 3: Edge effects on the microplate.
-
Troubleshooting Step:
-
Avoid using the outer wells of the plate, as they are more prone to evaporation.
-
Ensure the plate is properly sealed or incubated in a humidified chamber.
-
-
Experimental Protocols
Protocol 1: General Assay for Measuring Peptide Cleavage in Biological Samples
This protocol provides a framework for assessing the proteolytic activity in a biological sample using this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C or -80°C.
-
Prepare your biological samples (e.g., plasma, serum). If desired, a parallel experiment with a protease inhibitor cocktail can be run.
-
Prepare the assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
-
-
Assay Setup (96-well black plate):
-
Test Wells: Add your biological sample to the wells.
-
Negative Control Wells: Add assay buffer instead of the biological sample.
-
Blank Wells: Add the biological sample but no peptide substrate (for background fluorescence).
-
-
Initiate Reaction:
-
Prepare a working solution of the peptide substrate in assay buffer (e.g., 2X final concentration).
-
Add the substrate working solution to the test and negative control wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours).
-
Excitation wavelength: ~320 nm
-
Emission wavelength: ~420 nm
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction (V₀) can be determined from the linear portion of the curve.
-
Protocol 2: Assessing the Stability of this compound in Plasma
This protocol is designed to determine the half-life of the peptide in plasma.
-
Incubation:
-
Thaw frozen plasma on ice.
-
Spike the plasma with this compound to a final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).
-
Vortex and incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis of Intact Peptide:
-
Carefully collect the supernatant.
-
Analyze the amount of intact this compound in the supernatant using a suitable analytical method, such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of the peptide from the degradation curve.
-
Visualizations
Caption: General workflow for a fluorescence-based peptide stability assay.
Caption: Troubleshooting logic for high background fluorescence.
correcting for background fluorescence in FRET assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for background fluorescence in Förster Resonance Energy Transfer (FRET) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: High and variable background fluorescence is obscuring my FRET signal.
Q: My FRET measurements are inconsistent, and I suspect high background fluorescence from my media and cells. How can I identify the sources of background and correct for them?
A: High and variable background fluorescence is a common issue in FRET experiments, particularly in live-cell imaging where culture media can be a major contributor.[1] This background noise can significantly compromise the accuracy of FRET calculations, especially when the signal from your fluorescently tagged proteins is weak.[1][2]
Troubleshooting Steps:
-
Identify the Source: Image control samples to pinpoint the origin of the background fluorescence.
-
Media Only: Acquire images of the cell culture media alone to quantify its contribution.[1]
-
Untransfected Cells: Image cells that do not express the fluorescent proteins to measure cellular autofluorescence.[1]
-
Vehicle Control: If using a drug or treatment, image cells with the vehicle control to check for fluorescence.[3]
-
-
Optimize Imaging Conditions:
-
Reduce Media Fluorescence: Consider using phenol red-free media or a specialized imaging buffer with low background fluorescence during image acquisition.[1]
-
Optimize Fluorophore Concentration: Titrate the concentration of your fluorescent dyes or the expression levels of your fluorescent proteins to maximize the signal-to-background ratio.[3]
-
Wash Steps: After labeling, ensure to wash the sample 2-3 times with a buffered saline solution (e.g., PBS) to remove any unbound fluorophores.[3]
-
-
Implement Background Subtraction Protocols: Several methods can be employed to subtract background fluorescence from your images. The choice of method depends on the nature of your background (uniform vs. non-uniform).
-
Simple Background Subtraction: For a relatively uniform background, this is a straightforward approach.
-
Proportional Background Adjustment: This method is more robust for backgrounds that vary in intensity across the image or between wells.[1]
-
Non-Uniform Background Subtraction: For complex, non-uniform backgrounds, more advanced techniques involving spatial interpolation may be necessary.[4]
-
Issue 2: How do I properly subtract the background from my FRET images?
Q: What is the correct experimental workflow for acquiring images and applying background correction for sensitized emission FRET?
A: A rigorous background correction workflow is crucial for obtaining accurate FRET data. This typically involves acquiring images from three types of samples: your experimental sample (with both donor and acceptor), a donor-only control, and an acceptor-only control.[5] Additionally, a "media-only" or "blank" image is essential for background subtraction.
Experimental Workflow for Background Correction:
The following diagram outlines the key steps for acquiring the necessary images and applying a background correction.
Detailed Protocol for Background Subtraction:
A common method for background correction is the "Mean Background Subtraction" method.
-
Acquire Images: Capture images of your FRET sample, donor-only sample, acceptor-only sample, and a blank (media/buffer only) sample using the appropriate filter sets (Donor, Acceptor, and FRET).[5]
-
Determine Mean Background: In the blank image, define a region of interest (ROI) that is representative of the background and calculate the mean pixel intensity.[6]
-
Subtract Background: Subtract the mean background value from every pixel in the corresponding channel of your sample images.
-
Correct for Spectral Bleed-through and Cross-excitation: After background subtraction, proceed with corrections for spectral bleed-through (donor emission detected in the acceptor channel) and direct acceptor excitation by the donor excitation wavelength.[7][8] These correction factors are determined from the donor-only and acceptor-only control samples.
Issue 3: My cells exhibit strong autofluorescence. How can I mitigate this?
Q: I am working with a cell line that has high intrinsic fluorescence, which is interfering with my FRET measurements. What strategies can I use to reduce the impact of autofluorescence?
A: Autofluorescence from endogenous cellular components (e.g., NADH, flavins) can be a significant source of background, especially in the donor and FRET channels for commonly used CFP-YFP pairs.[1]
Strategies to Mitigate Autofluorescence:
-
Spectral Separation:
-
Use Red-Shifted Fluorophores: Consider using FRET pairs that excite and emit at longer wavelengths (e.g., Cy3 and Cy5), as cellular autofluorescence is typically weaker in the red and far-red regions of the spectrum.[9]
-
Appropriate Filter Sets: Ensure your filter sets are optimized to minimize the collection of autofluorescence.
-
-
Time-Resolved FRET (TR-FRET):
-
Principle: TR-FRET utilizes long-lifetime lanthanide donors (e.g., Europium, Terbium). A time delay is introduced between the excitation pulse and signal detection.[10] This allows the short-lived background fluorescence and autofluorescence to decay before the FRET signal is measured, dramatically improving the signal-to-noise ratio.[10][11]
-
-
Data Analysis Correction:
-
Control Subtraction: Acquire images of untransfected cells under the same imaging conditions as your experimental samples. The average fluorescence intensity from these cells can then be subtracted from your FRET data.
-
The logical flow for addressing autofluorescence is depicted in the following diagram:
References
- 1. Maximizing the quantitative accuracy and reproducibility of Förster resonance energy transfer measurement for screening by high throughput widefield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Devices Support Portal [support.moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. FRET or No FRET: A Quantitative Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 11. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating C1 Inhibitor Activity: Featuring the Fluorogenic Substrate 2Abz-SVARTLLV-Lys(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the activity of C1 inhibitor (C1-INH), a critical regulator of the complement and contact systems. A key focus is placed on the use of the fluorogenic peptide substrate, 2Abz-SVARTLLV-Lys(Dnp)-NH2, a tool for the sensitive and continuous monitoring of C1-INH's inhibitory effect on its target protease, C1s.
Introduction to C1 Inhibitor and its Measurement
C1 inhibitor is a serine protease inhibitor that plays a vital role in regulating inflammatory and coagulation pathways.[1][2] Its primary function is to inhibit the C1r and C1s proteases of the classical complement pathway, as well as other proteases like kallikrein and factor XIIa.[1] A deficiency or dysfunction of C1-INH can lead to hereditary angioedema (HAE), a life-threatening condition characterized by recurrent swelling attacks.[2] Therefore, accurate measurement of C1-INH activity is crucial for the diagnosis of HAE and for the development and monitoring of C1-INH replacement therapies.[3]
Several methods exist for determining C1-INH activity, broadly categorized as chromogenic, fluorogenic, and immunoassays.[2][3][4] This guide will delve into the specifics of a fluorogenic assay utilizing the FRET (Förster Resonance Energy Transfer) peptide substrate this compound and compare its performance with alternative methods.
Principle of the Fluorogenic Assay with this compound
The assay is based on the principle of FRET.[5] The peptide substrate, this compound, contains a fluorophore (2-aminobenzoyl, Abz) and a quencher (2,4-dinitrophenyl, Dnp). In the intact peptide, the proximity of the Dnp quencher to the Abz fluorophore suppresses its fluorescence. When the C1s protease cleaves the peptide bond within the SVARTLLV sequence, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the C1s activity.
In the presence of a functional C1 inhibitor, the activity of C1s is inhibited, resulting in a slower rate of substrate cleavage and a reduced increase in fluorescence. By measuring the fluorescence over time, the inhibitory activity of C1-INH can be precisely quantified.
Signaling Pathway of C1s Cleavage and Inhibition
Caption: C1s protease cleaves the fluorogenic substrate, leading to a fluorescence signal. C1 inhibitor blocks this activity by forming an inactive complex with C1s.
Experimental Protocol: Validating C1 Inhibitor Activity
This protocol provides a general framework for assessing C1-INH activity using the this compound substrate.
Materials:
-
Purified active C1s protease
-
C1 inhibitor standard and samples
-
Fluorogenic substrate: this compound
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~420 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the C1s protease, C1-INH standard, and test samples to the desired concentrations in assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, add the C1-INH standard or test samples.
-
Add the C1s protease to all wells except the negative control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow for the interaction between C1s and C1-INH.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence per unit of time) for each well.
-
Generate a standard curve by plotting the C1-INH concentration against the inhibition of C1s activity.
-
Determine the C1-INH activity in the test samples by interpolating their inhibition values from the standard curve.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for determining C1 inhibitor activity using a fluorogenic substrate.
Comparison of C1 Inhibitor Activity Assays
The choice of assay for measuring C1-INH activity depends on the specific application, required throughput, and available instrumentation. Below is a comparison of the fluorogenic assay with other common methods.
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorogenic Assay (e.g., using this compound) | Measures the cleavage of a synthetic peptide substrate that releases a fluorescent signal.[5] | High sensitivity, continuous monitoring of enzyme kinetics, suitable for high-throughput screening. | Can be susceptible to interference from fluorescent compounds in the sample. Requires a fluorescence plate reader. |
| Chromogenic Assay | Measures the cleavage of a synthetic peptide substrate that releases a colored product.[3][4] | Well-established method, relatively inexpensive, does not require a specialized fluorescence reader. | Generally lower sensitivity than fluorogenic assays, end-point measurement may not capture full kinetic profile.[2] |
| Immunoassay (ELISA-based) | Measures the formation of a complex between C1-INH and its target protease (e.g., C1s) using specific antibodies.[3][4] | High specificity, can measure the concentration of functional C1-INH. | Can be more complex and time-consuming than enzymatic assays, may not directly measure the inhibitory activity. |
| Hemolytic Assay (CH50) | Measures the overall function of the classical complement pathway, which is dependent on C1-INH activity. | Provides a measure of the entire classical pathway's integrity. | Indirect measure of C1-INH activity, can be affected by deficiencies in other complement components. |
Performance Characteristics of Fluorogenic C1s Substrates
| Parameter | Description | Typical Values for FRET Substrates |
| Km (Michaelis constant) | Substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity of the enzyme for the substrate. | Can be in the low micromolar range for optimized substrates. |
| kcat (turnover number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Varies widely depending on the substrate and enzyme. |
| kcat/Km (catalytic efficiency) | A measure of how efficiently an enzyme converts a substrate into product. | Higher values indicate greater catalytic efficiency. This is a key parameter for comparing different substrates.[4] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Can be in the low nanomolar or even picomolar range. |
| Dynamic Range | The range of analyte concentrations over which the assay is accurate and precise. | Typically spans several orders of magnitude. |
Logical Relationship of Assay Components
Caption: The inverse relationship between C1 inhibitor concentration and the resulting fluorescence signal.
Conclusion
The validation of C1 inhibitor activity is essential for both clinical diagnostics and therapeutic development. The use of the fluorogenic substrate this compound offers a sensitive, continuous, and high-throughput method for this purpose. While it presents distinct advantages over traditional chromogenic and immunoassays, the optimal choice of methodology will always depend on the specific research or clinical question being addressed. This guide provides the necessary information for researchers to make an informed decision and to design and execute robust C1 inhibitor activity assays.
References
- 1. C1 Esterase Inhibitor, Functional | MLabs [mlabs.umich.edu]
- 2. Laboratory testing for C1 inhibitor deficiency: a comparison of two approaches to C1 inhibitor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. angioedemanews.com [angioedemanews.com]
- 4. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to High-Efficiency Substrates for Measuring C1s Protease Activity
For researchers, scientists, and drug development professionals investigating the classical complement pathway, the selection of a sensitive and specific substrate for the C1s protease is paramount. This guide provides a comprehensive comparison of alternatives to the commonly used fluorogenic substrate, 2Abz-SVARTLLV-Lys(Dnp)-NH2, offering insights into their performance based on experimental data.
The serine protease C1s is a key enzyme in the classical complement pathway, and its activity is a critical measure in various research and drug development contexts. While this compound is a widely recognized FRET (Förster Resonance Energy Transfer) substrate, several alternatives offer enhanced kinetic properties, leading to more sensitive and efficient assays. This guide will compare the performance of this compound with a highly efficient FRET-based substrate, Abz-YLGRSYKV-Lys(Dnp)-NH2, and a commonly used chromogenic substrate, Z-GGR-AMC.
Performance Comparison of C1s Substrates
The efficiency of an enzyme substrate is best evaluated by its kinetic parameters: the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the catalytic rate constant (kcat), which represents the turnover number of the enzyme. The ratio of kcat/Km, known as the catalytic efficiency, provides a measure of how efficiently an enzyme can convert a substrate into a product.
| Substrate | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Fluorogenic (FRET) | 11.2 | 0.28 | 25,000 |
| Abz-YLGRSYKV-Lys(Dnp)-NH2 | Fluorogenic (FRET) | 1.8 | 1.4 | 778,000 |
| Z-GGR-AMC | Fluorogenic | 140 | - | - |
Note: Data for this compound and Abz-YLGRSYKV-Lys(Dnp)-NH2 are from Kerr et al., 2005. Data for Z-GGR-AMC is from a separate study and is presented for contextual comparison of Km values for a different type of fluorogenic substrate.
Based on the available data, Abz-YLGRSYKV-Lys(Dnp)-NH2 demonstrates significantly superior catalytic efficiency (kcat/Km) compared to this compound .[1][2] This is attributed to both a lower Km, indicating a higher affinity of the enzyme for this substrate, and a higher kcat, indicating a faster turnover rate. The over 30-fold increase in catalytic efficiency suggests that Abz-YLGRSYKV-Lys(Dnp)-NH2 can provide more sensitive and rapid measurements of C1s activity.
Z-GGR-AMC, a fluorogenic substrate that releases a fluorescent aminomethylcoumarin (AMC) group upon cleavage, exhibits a much higher Km value, suggesting a lower affinity for C1s compared to the FRET-based substrates. While a direct comparison of catalytic efficiency is not possible without the kcat value, the higher Km suggests it may be less suitable for assays with low C1s concentrations.
Signaling Pathways and Experimental Workflow
The choice of substrate directly impacts the design and sensitivity of the C1s activity assay. The following diagrams illustrate the general principles of FRET and chromogenic/fluorogenic substrate cleavage and a typical experimental workflow.
Caption: Mechanism of signal generation for FRET and chromogenic/fluorogenic substrates upon cleavage by C1s.
References
Navigating Protease Specificity: A Comparative Guide to the Cross-Reactivity of 2Abz-SVARTLLV-Lys(Dnp)-NH2
For researchers, scientists, and drug development professionals, understanding the specificity of a protease substrate is paramount for accurate enzymatic assays and the development of targeted therapeutics. This guide provides a comprehensive analysis of the fluorescent quenched substrate, 2Abz-SVARTLLV-Lys(Dnp)-NH2, primarily recognized as a substrate for C1-esterase inhibitor (C1-INH).
While specific quantitative kinetic data comparing the hydrolysis of this compound across a broad range of proteases is not extensively available in the public domain, this guide offers a qualitative comparison based on the known targets of its primary interacting protein, C1-INH. Furthermore, we provide a detailed experimental protocol for researchers to determine the cross-reactivity of this substrate with proteases of interest in their own laboratories.
Understanding the Primary Target: C1-Esterase Inhibitor
The substrate this compound is designed to mimic the reactive center loop of the C1-esterase inhibitor (C1-INH)[1]. C1-INH is a crucial serine protease inhibitor (serpin) that plays a vital role in regulating several inflammatory and coagulation pathways.[2][3] Its primary targets are proteases within the complement and contact systems. Therefore, the highest reactivity of this substrate is expected with these proteases.
Key Proteases Regulated by C1-Inhibitor:
-
Complement System:
-
C1r and C1s: These are the initial activating proteases of the classical complement pathway. C1-INH is the sole physiological inhibitor of C1r and C1s.[4]
-
Mannan-binding lectin-associated serine proteases (MASP-1 and MASP-2): These proteases initiate the lectin pathway of the complement system. C1-INH is a major inhibitor of MASP-1 and MASP-2.[2]
-
-
Contact System:
-
Plasma Kallikrein: A key enzyme in the contact system that, when activated, releases the potent inflammatory mediator bradykinin. C1-INH is the primary inhibitor of plasma kallikrein in plasma.[2]
-
Factor XIIa: The initiating protease of the contact system and the intrinsic coagulation pathway. C1-INH is a major inhibitor of Factor XIIa.[2]
-
-
Fibrinolytic System:
-
Plasmin and tissue Plasminogen Activator (tPA): C1-INH can also inhibit these key enzymes of the fibrinolytic system, which is responsible for breaking down blood clots.[2]
-
-
Coagulation Cascade:
-
Thrombin and Factor XIa: C1-INH has some inhibitory activity towards these proteases in the coagulation cascade.[2]
-
Given that this compound is a C1-INH substrate, it is anticipated to be most efficiently cleaved by the proteases that C1-INH regulates. However, without specific kinetic data, the degree of cross-reactivity with other proteases, such as trypsin, chymotrypsin, or elastase, remains to be experimentally determined.
Comparative Data
As of late 2025, a comprehensive table of kinetic parameters (kcat/Km) for the hydrolysis of this compound by a wide panel of proteases is not available in published literature. Researchers are encouraged to perform their own comparative studies using the protocol outlined below.
Experimental Protocols
This section provides a detailed methodology for assessing the cross-reactivity of this compound with a panel of proteases using a fluorescence-based assay.
Objective: To determine the rate of cleavage of the fluorescent quenched substrate this compound by various proteases and to compare their relative activities.
Materials:
-
This compound substrate
-
Purified proteases of interest (e.g., C1s, plasma kallikrein, trypsin, chymotrypsin, elastase, etc.)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5; buffer conditions should be optimized for each protease)
-
96-well black microplates, non-binding surface
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution to the desired working concentrations in the appropriate assay buffer. It is recommended to perform initial experiments to determine the optimal substrate concentration (typically around the Km value for the primary target protease).
-
-
Protease Preparation:
-
Prepare stock solutions of each purified protease in a suitable buffer. The concentration should be accurately determined.
-
On the day of the experiment, prepare serial dilutions of each protease in the assay buffer to determine the linear range of the assay.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of the diluted substrate solution.
-
Add 50 µL of the appropriate assay buffer to the blank wells.
-
Add 50 µL of the diluted protease solutions to the respective wells.
-
The final volume in each well should be 100 µL.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to the optimal temperature for the proteases being tested (typically 37°C).
-
Monitor the increase in fluorescence intensity over time (e.g., every 1-5 minutes for 30-60 minutes). The excitation wavelength should be set to ~320 nm and the emission wavelength to ~420 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the fluorescence of the sample wells.
-
Plot the fluorescence intensity versus time for each protease concentration.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
To compare the cross-reactivity, the relative activity of each protease can be expressed as the initial velocity per unit concentration of the enzyme.
-
For a more detailed comparison, determine the Michaelis-Menten kinetic parameters (Km and kcat) for each protease by measuring the initial velocities at various substrate concentrations. The catalytic efficiency (kcat/Km) is the most appropriate parameter for comparing the specificity of different enzymes for the same substrate.
-
Visualizing the Biological Context: C1-Inhibitor Signaling Pathway
The following diagram illustrates the central role of C1-Inhibitor in regulating the complement and contact system pathways. Understanding these pathways is crucial for interpreting the significance of substrate cleavage by the involved proteases.
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for screening the cross-reactivity of this compound against a panel of proteases.
References
A Researcher's Guide to FRET Pairs for Protease Assays: A Performance Comparison
For researchers, scientists, and drug development professionals, the selection of an optimal Förster Resonance Energy Transfer (FRET) pair is a critical determinant for the success of protease activity assays. This guide provides an objective comparison of the performance of commonly used FRET pairs, supported by experimental data, to facilitate informed decision-making in assay development and high-throughput screening.
The efficiency of a FRET-based protease assay hinges on the photophysical properties of the donor and acceptor fluorophores, their proximity, and the dynamics of their separation upon substrate cleavage. Key performance indicators for these assays include a high signal-to-background ratio, robust Z'-factor for high-throughput screening (HTS), and accurate determination of kinetic parameters. This guide delves into the characteristics of various FRET pairs, from classic fluorescent proteins to modern organic dyes and quenchers.
Performance Comparison of FRET Pairs
The selection of a FRET pair is often dictated by the specific protease under investigation, the experimental setup (e.g., in vitro vs. live-cell imaging), and the required sensitivity. Below is a summary of quantitative data for various FRET pairs used in protease assays. It is important to note that these values are influenced by the specific peptide substrate and assay conditions.
| FRET Pair (Donor/Acceptor) | Protease Target | Key Performance Metric(s) | Reference(s) |
| Fluorescent Proteins | |||
| CyPet/YPet | SENP1 | kcat/KM: (3.2 ± 0.55) x 10^7 M⁻¹s⁻¹ | [1][2] |
| ECFP/YPet | MT1-MMP | High-efficiency FRET pair | [3] |
| CFP/YFP | Caspases, HCV NS3/4A Protease, Norovirus Protease | Used in live-cell FRET assays | [1][4][5][6] |
| mOrange2/mCherry | MT1-MMP | Spectrally distinguishable from ECFP/YFP for dual imaging | [3][7] |
| TagRFP/KFP (dark quencher) | Caspase-3 | Substantial increase in donor fluorescence and lifetime upon cleavage | [8] |
| rsGFP/DsRed | TEV Protease | FRET efficiency of ~40% in intact substrate | [9] |
| eGFP/mCherry | Viral Proteases (e.g., SARS-CoV-2 PLpro) | Used for HTS of inhibitors | |
| Organic Dyes & Quenchers | |||
| Coumarin/DABCYL | Anthrax Lethal Factor (LF) Protease | Signal-to-Background (S/B) ≈ 9 at 100% cleavage | [10] |
| 5-FAM/QXL® 520 | MMPs, Amyloid Degrading Proteases | High sensitivity and strong fluorescent signal | [11][12][13] |
| HiLyte™ Fluor 488/QXL® 520 | Cathepsins, B-secretase | Stable fluorescent signal at acidic pH | [12] |
| 5-FAM/DABCYL | SARS-CoV-2 Mpro | Z'-factor of 0.77 in an optimized HTS assay | [14][15] |
| Cy5/Cy7 | MMPs | Used in ratiometric probes for in vivo imaging | [16] |
| Carboxyfluorescein/Cy5 | Thermolysin-like protease | Fluorophore choice affects KM but not kcat | [17] |
Visualizing the FRET-Based Protease Assay
The fundamental principle of a FRET-based protease assay is the disruption of energy transfer between a donor and an acceptor molecule upon cleavage of a linker peptide by a specific protease.
Caption: Mechanism of a FRET-based protease assay.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key experiments cited in this guide.
General FRET-Based Protease Assay Protocol (In Vitro)
This protocol provides a general framework for an in vitro protease assay using a FRET-labeled peptide substrate.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer optimal for the specific protease's activity (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 0.1% (v/v) Tween-20, and 1 mM DTT for SENP1)[18].
- Protease Stock Solution: Dilute the purified protease to a desired concentration in assay buffer.
- FRET Substrate Stock Solution: Dissolve the FRET-labeled peptide substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer.
2. Assay Procedure:
- Pipette the assay buffer into the wells of a microplate (e.g., a 384-well black plate for fluorescence assays).
- Add the FRET substrate solution to each well.
- To initiate the reaction, add the protease solution to the wells. For negative controls, add assay buffer instead of the enzyme.
- Immediately place the plate in a fluorescence microplate reader.
3. Data Acquisition:
- Set the excitation and emission wavelengths appropriate for the specific FRET pair. For example, for a CyPet-YPet pair, excite at 414 nm and measure emission at 475 nm (CyPet) and 530 nm (YPet)[18].
- Record fluorescence intensity over time at regular intervals (e.g., every 15 seconds for 5 minutes)[2].
4. Data Analysis:
- Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.
- The change in the ratio of acceptor to donor emission or the increase in donor fluorescence can be used to quantify protease activity[1]. For quantitative kinetic analysis, it is crucial to account for the self-fluorescence of the donor and acceptor[1][18].
High-Throughput Screening (HTS) Assay for Protease Inhibitors
This protocol is adapted for screening compound libraries for protease inhibitors.
1. Assay Setup:
- Prepare reagents as described in the general protocol.
- Dispense test compounds dissolved in DMSO into the wells of a 384-well plate. Include positive controls (e.g., a known inhibitor) and negative controls (DMSO only)[14].
- Add the protease solution to all wells and incubate for a pre-determined time to allow for inhibitor binding.
2. Reaction Initiation and Measurement:
- Initiate the enzymatic reaction by adding the FRET substrate to all wells.
- Measure the fluorescence intensity at a specific time point or monitor the reaction kinetically as described above.
3. Data Analysis and Z'-Factor Calculation:
- The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay[14]. It is calculated using the following formula:
- Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
- Where σ_p and σ_n are the standard deviations of the positive and negative controls, respectively, and μ_p and μ_n are the means of the positive and negative controls, respectively.
- A Z'-factor between 0.5 and 1.0 is considered excellent for HTS[15].
Live-Cell FRET-Based Protease Assay
This protocol outlines the steps for monitoring protease activity within living cells using genetically encoded FRET biosensors.
1. Plasmid Constructs and Cell Transfection:
- Generate a plasmid construct encoding the FRET biosensor, which consists of the donor and acceptor fluorescent proteins linked by a peptide containing the protease cleavage site[4][5].
- Transfect the desired cell line (e.g., HEK293T cells) with the FRET biosensor plasmid and a plasmid expressing the protease of interest using a suitable transfection reagent[5].
2. Cell Culture and Imaging:
- Culture the transfected cells under appropriate conditions (e.g., 37°C in a humidified incubator with 5% CO₂) for a sufficient time to allow for protein expression (e.g., 24 hours)[5].
- For imaging, replace the culture medium with a suitable imaging buffer (e.g., PBS).
- Acquire fluorescence images using a microscope equipped for FRET imaging, with appropriate filter sets for the donor and acceptor fluorophores[4].
3. FRET Analysis:
- Calculate a FRET index, often as the ratio of the acceptor emission to the donor emission after background subtraction[4]. A decrease in this ratio over time indicates cleavage of the biosensor by the protease.
- For more quantitative analysis, methods like "3-cube FRET" can be used to calculate the apparent FRET efficiency (E_app)[4].
Conclusion
The choice of a FRET pair for a protease assay is a multifaceted decision that requires careful consideration of the specific application. Fluorescent protein pairs are well-suited for live-cell imaging and genetically encoded biosensors, offering high specificity within a cellular context. Organic dye and quencher pairs often provide higher sensitivity, better photostability, and are ideal for in vitro high-throughput screening applications. By understanding the performance characteristics of different FRET pairs and employing robust experimental protocols, researchers can develop sensitive and reliable assays to advance our understanding of protease function and accelerate the discovery of novel therapeutics.
References
- 1. Quantitative FRET (Förster Resonance Energy Transfer) analysis for SENP1 protease kinetics determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically Encoded Fluorescent Biosensors for Live-Cell Imaging of MT1-MMP Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-based Fluorescence Resonance Energy Transfer (FRET) Sensor Reveals Inter- and Intragenogroup Variations in Norovirus Protease Activity and Polyprotein Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLIM-FRET Imaging of Caspase-3 Activity in Live Cells Using Pair of Red Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MMP assays – activity measurement | Eurogentec [eurogentec.com]
- 12. eurogentec.com [eurogentec.com]
- 13. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]
- 17. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Head-to-Head Comparison of C1 Inhibitor Assay Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of the complement system, accurate measurement of C1 inhibitor (C1-INH) activity is paramount. This guide provides a comprehensive comparison of the primary C1-INH assay methods, offering supporting data, detailed experimental protocols, and visual aids to inform your selection process.
C1 inhibitor is a critical serine protease inhibitor that regulates the activation of the classical and lectin pathways of the complement system, as well as the contact system.[1] Deficiencies in C1-INH function can lead to severe inflammatory conditions, most notably hereditary angioedema (HAE).[2] Consequently, robust and reliable assays are essential for both diagnostic and research applications. This guide delves into the three predominant methods for assessing C1-INH function: chromogenic assays, enzyme-linked immunosorbent assays (ELISA), and functional C1s-binding assays.
Comparative Analysis of C1 Inhibitor Assay Methods
The choice of a C1-INH assay often depends on the specific research question, required throughput, and available instrumentation. The following tables summarize the key performance characteristics of the most common methods.
Table 1: Performance Characteristics of C1 Inhibitor Functional Assays
| Feature | Chromogenic Assay | Functional ELISA (C1s-binding) |
| Principle | Measures residual C1s enzyme activity after inhibition by C1-INH. | Quantifies the amount of C1-INH that can bind to activated C1s. |
| Readout | Colorimetric signal inversely proportional to C1-INH function. | Colorimetric or fluorometric signal directly proportional to functional C1-INH. |
| Throughput | Moderate to high; amenable to automation. | High; well-suited for multi-well plate formats. |
| Assay Time | Relatively short (1-2 hours). | Longer (3-4 hours) due to multiple incubation and wash steps. |
| Instrumentation | Spectrophotometer (plate reader). | Spectrophotometer or fluorometer (plate reader). |
Table 2: Reported Sensitivity and Specificity for HAE Diagnosis
| Assay Method | Sensitivity | Specificity | Reference |
| Chromogenic Assay | High | Good | [3][4] |
| Functional ELISA (C1s-binding) | High | Good | [4][5] |
| Combination of low C4 and low C1-INH function | - | 98% | [3][6] |
Table 3: Precision of C1 Inhibitor Assays
| Assay Method | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| Chromogenic Assay | 1.8 - 7.9 | 3.2 - 6.6 | [7] |
| ELISA | 1.6 - 2.9 | 1.3 - 4.1 | [8] |
| Automated Immunoturbidimetry | 1.0 - 1.3 | 1.1 - 3.2 | [9] |
Signaling Pathways and Experimental Workflows
To provide a foundational understanding, the following diagrams illustrate the complement pathways regulated by C1-INH and a generalized workflow for a functional C1-INH assay.
Experimental Protocols
The following sections provide detailed, illustrative methodologies for the key C1-INH functional assays. These are intended as a guide and may require optimization based on specific reagents and laboratory conditions.
Chromogenic Functional Assay
This method quantifies the ability of C1-INH in a sample to inhibit a known amount of C1s esterase. The residual C1s activity is then measured by the cleavage of a chromogenic substrate.
Materials:
-
Microtiter plate
-
Patient plasma or serum samples
-
C1-INH standards and controls
-
Purified C1s esterase
-
Chromogenic substrate specific for C1s (e.g., N-α-carbobenzyloxy-L-lysinethiobenzyl ester)
-
Assay buffer (e.g., Tris-buffered saline)
-
Spectrophotometer (plate reader) capable of reading at the appropriate wavelength for the chosen substrate.
Procedure:
-
Sample Preparation: Dilute patient samples, standards, and controls in assay buffer.
-
Inhibition Reaction: Add a standardized amount of C1s esterase to each well of the microtiter plate.
-
Add the diluted samples, standards, and controls to the respective wells.
-
Incubate the plate to allow C1-INH in the samples to bind to and inhibit the C1s.
-
Substrate Reaction: Add the chromogenic substrate to all wells.
-
Measurement: Immediately measure the change in absorbance over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a plate reader.
-
Data Analysis: The rate of color development is inversely proportional to the functional C1-INH concentration in the sample. Calculate the C1-INH activity of the samples by comparing their absorbance values to the standard curve generated from the C1-INH standards.
Functional ELISA (C1s-Binding)
This immunoassay format quantifies the amount of functional C1-INH that is capable of binding to its target, activated C1s.
Materials:
-
Microtiter plate pre-coated with activated C1s
-
Patient plasma or serum samples
-
C1-INH standards and controls
-
Biotinylated anti-human C1-INH detection antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer/diluent
-
Spectrophotometer (plate reader) capable of reading at 450 nm.
Procedure:
-
Sample Incubation: Add diluted patient samples, standards, and controls to the C1s-coated microtiter plate wells.
-
Incubate the plate to allow functional C1-INH to bind to the immobilized C1s.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound proteins.
-
Detection Antibody: Add the biotinylated anti-human C1-INH detection antibody to each well and incubate.
-
Washing: Repeat the washing step to remove unbound detection antibody.
-
Enzyme Conjugate: Add streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step to remove unbound enzyme conjugate.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the concentration of functional C1-INH in the sample. Calculate the concentration from the standard curve.[10]
Functional Assay based on C1-INH-C1s Complex Formation
This assay measures the complex formed between functional C1-INH and activated C1s.[4]
Materials:
-
Microtiter plate
-
Patient plasma or serum samples
-
C1-INH standards and controls
-
Biotinylated activated C1s
-
Avidin-coated microtiter plate
-
HRP-conjugated anti-human C1-INH antibody
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Assay buffer
-
Spectrophotometer (plate reader)
Procedure:
-
Complex Formation in Solution: Incubate diluted patient samples, standards, and controls with biotinylated activated C1s in solution to allow the formation of C1-INH-C1s complexes.[11]
-
Capture of Complex: Transfer the reaction mixtures to an avidin-coated microtiter plate and incubate to allow the biotinylated C1s (both free and in complex with C1-INH) to bind to the avidin.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add HRP-conjugated anti-human C1-INH antibody and incubate. This antibody will only bind to the captured C1-INH-C1s complexes.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Substrate Reaction and Measurement: Add TMB substrate, stop the reaction, and measure the absorbance as described for the functional ELISA.
-
Data Analysis: The absorbance is directly proportional to the amount of functional C1-INH that formed a complex with C1s. Calculate the concentration from the standard curve.
Conclusion
The selection of an appropriate C1 inhibitor assay is a critical decision in both research and clinical settings. Chromogenic assays offer a rapid and sensitive functional assessment, while ELISA-based methods provide high-throughput capabilities and direct quantification of functional protein. The choice between these methods will be guided by the specific needs of the study, including sample volume, throughput requirements, and the desired balance between speed and quantitative precision. By understanding the principles, performance characteristics, and procedural details of each method, researchers can confidently select the most suitable assay to advance their investigations into the multifaceted role of C1 inhibitor in health and disease.
References
- 1. Advanced Diagnostic Laboratories | National Jewish Health | Clinical Laboratory | ISO 15189 | Central Laboratory Services [nationaljewish.org]
- 2. C1 Esterase Inhibitor Test: Purpose, Procedure & Risks [healthline.com]
- 3. A multicentre evaluation of the diagnostic efficiency of serological investigations for C1 inhibitor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory testing for C1 inhibitor deficiency: a comparison of two approaches to C1 inhibitor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. C1 Esterase Inhibitor, Functional, Serum - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 7. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. eaglebio.com [eaglebio.com]
- 11. tecomedical.com [tecomedical.com]
Comparative Performance Analysis of Fluorogenic Substrates for C1 Esterase Activity
For Researchers, Scientists, and Drug Development Professionals: A Guide to Substrate Specificity
This guide provides a comparative overview of the fluorogenic peptide substrate, 2Abz-SVARTLLV-Lys(Dnp)-NH2 , for the measurement of C1 esterase activity. Due to a lack of publicly available kinetic data for this specific substrate, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive comparison with alternative substrates.
C1 esterase, a key serine protease in the complement system, plays a critical role in inflammation and innate immunity.[1][2] Accurate measurement of its activity is crucial for research and the development of therapeutic inhibitors. Fluorogenic peptide substrates provide a sensitive and continuous method for assaying C1 esterase activity.[3][4]
Data Presentation: A Comparative Analysis of C1 Esterase Substrates
A direct comparison of substrate performance relies on the determination of key kinetic parameters. The following table is structured to facilitate a clear comparison once experimental data for this compound has been obtained. For illustrative purposes, this table includes data for other known, albeit structurally different, C1 esterase substrates, Nα-acetyl-L-arginine methyl ester (TAME) and N-acetyl-L-tyrosine ethyl ester (ATEE).
| Substrate | Michaelis Constant (Km) (μM) | Maximum Velocity (Vmax) (RFU/s) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| This compound | To Be Determined | To Be Determined | To Be Determined |
| TAME | Data not available in this format | Data not available in this format | Data not available in this format |
| ATEE | Data not available in this format | Data not available in this format | Data not available in this format |
Note: The kinetic parameters for TAME and ATEE are not directly comparable in this format as they are typically assayed using different methods (e.g., pH-stat titration).[5] This table highlights the need for standardized experimental conditions for a valid comparison.
Experimental Protocols: Determining Substrate Specificity
To ascertain the kinetic parameters of this compound and enable a direct comparison with other fluorogenic substrates, the following detailed experimental protocol is provided.
Materials:
-
Purified human C1 esterase
-
Fluorogenic peptide substrate: this compound
-
Alternative fluorogenic substrates for comparison
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
96-well black microplates, non-binding surface
-
Fluorometric microplate reader with excitation/emission wavelengths suitable for the 2-Abz/Dnp FRET pair (typically ~320 nm excitation and ~420 nm emission)
-
DMSO for substrate stock solution preparation
Protocol for Kinetic Analysis of C1 Esterase Activity:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of working solutions by diluting the stock solution in Assay Buffer to final concentrations ranging from 0.1 μM to 100 μM.
-
-
Enzyme Preparation:
-
Dilute the purified C1 esterase in Assay Buffer to a final concentration that yields a linear reaction rate for at least 15 minutes. The optimal concentration should be determined in preliminary experiments.
-
-
Assay Procedure:
-
To each well of the 96-well microplate, add 50 μL of the substrate working solutions in triplicate.
-
Include control wells containing Assay Buffer only (no substrate) and substrate only (no enzyme).
-
Initiate the reaction by adding 50 μL of the diluted C1 esterase solution to each well.
-
Immediately place the microplate in the fluorometric reader.
-
-
Data Acquisition:
-
Measure the increase in fluorescence intensity every 60 seconds for 30 minutes.
-
The excitation and emission wavelengths should be set appropriately for the 2-Abz/Dnp pair.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.
-
Calculate the catalytic efficiency (kcat/Km) using the determined Km and the enzyme concentration.
-
Mandatory Visualizations
To further elucidate the experimental process and underlying principles, the following diagrams are provided.
Caption: Enzymatic reaction pathway for C1 esterase.
Caption: Experimental workflow for kinetic analysis.
References
- 1. Current management of hereditary angio-oedema (C'1 esterase inhibitor deficiency) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C1 Esterase Inhibition: Targeting Multiple Systems in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasensitive fluorogenic substrates for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
Benchmarking 2Abz-SVARTLLV-Lys(Dnp)-NH2: A Comparative Guide to FRET Probes for C1 Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Förster Resonance Energy Transfer (FRET) probe 2Abz-SVARTLLV-Lys(Dnp)-NH2 with alternative probes for assaying the activity of C1 inhibitor and its target proteases, such as C1s. The C1 inhibitor is a crucial regulator of the complement system, and its dysfunction is implicated in various inflammatory and autoimmune diseases. Accurate measurement of its activity is vital for both basic research and therapeutic development.
Principles of FRET-Based Enzyme Assays
FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In the context of protease assays, a FRET probe consists of a peptide sequence containing a cleavage site for the target enzyme, flanked by a donor fluorophore and a quencher molecule. When the probe is intact, the close proximity of the donor and quencher results in the suppression of the donor's fluorescence. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to an increase in fluorescence that can be quantitatively measured to determine enzyme activity.
The FRET probe this compound utilizes 2-aminobenzoyl (Abz) as the fluorescent donor and 2,4-dinitrophenyl (Dnp) as the quencher.
Quantitative Performance Comparison
| FRET Probe Sequence | Target Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | C1 Inhibitor / C1s | N/A | N/A | N/A | - |
| Abz-GYLGRSYKVG-Lys(Dnp)-NH2 | Activated C1s | 18.88 | 0.045 | 2383 | [1] |
| Abz-GLQRALEI-Lys(Dnp)-NH2 | Activated C1s | >300 | 0.012 | <40 | [1] |
| Abz-SLGRKIQI-Lys(Dnp)-NH2 | Activated C1s | >300 | 0.011 | <37 | [1] |
N/A: Data not publicly available in the reviewed literature. The table highlights that the kinetic efficiency of FRET probes is highly dependent on the peptide sequence.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of a FRET-based protease assay and a typical experimental workflow for comparing different FRET probes.
Caption: Enzymatic Cleavage of a FRET Probe.
Caption: FRET Probe Comparison Workflow.
Experimental Protocols
The following is a generalized protocol for determining the kinetic parameters of a FRET probe with a target protease, such as activated C1s. This protocol is based on methodologies described in the literature for similar assays.[1][2]
Materials:
-
FRET probe stock solution (e.g., 10 mM in DMSO)
-
Purified active enzyme (e.g., human activated C1s)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well black microplate, non-binding surface
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a series of dilutions of the FRET probe in assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.
-
Dilute the enzyme stock solution in assay buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Pipette 50 µL of each FRET probe dilution into the wells of the 96-well microplate. Include wells with assay buffer only as a blank control.
-
Equilibrate the microplate to the desired reaction temperature (e.g., 37°C) in the plate reader for 5-10 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted enzyme solution to each well, bringing the total volume to 100 µL.
-
Immediately begin monitoring the fluorescence intensity using the microplate reader. Set the excitation wavelength to approximately 320-360 nm and the emission wavelength to 420-460 nm for the Abz/Dnp pair.[2]
-
Record fluorescence readings at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank control from all readings.
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of cleaved substrate using a standard curve generated with a known concentration of the free fluorophore (e.g., Abz).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
-
Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
-
Determine the catalytic efficiency of the probe by calculating the kcat/Km ratio.
-
Conclusion
The FRET probe this compound is a valuable tool for studying C1 inhibitor activity. While specific kinetic data for this probe is not currently available in peer-reviewed literature, this guide provides a framework for its evaluation and comparison against other available FRET substrates. The provided experimental protocol offers a starting point for researchers to characterize this and other FRET probes in their own laboratories. The selection of an appropriate FRET probe will ultimately depend on the specific application, desired sensitivity, and the kinetic properties of the probe with the target enzyme. It is recommended that researchers perform their own side-by-side comparisons to identify the optimal probe for their experimental needs.
References
Safety Operating Guide
Navigating the Safe Disposal of 2Abz-SVARTLLV-Lys(Dnp)-NH2: A Procedural Guide
For researchers and drug development professionals utilizing the bioactive peptide 2Abz-SVARTLLV-Lys(Dnp)-NH2, a substrate for the C1 inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] Due to the presence of the 2,4-dinitrophenyl (Dnp) group, this peptide requires specific handling and disposal protocols. The Dnp component is classified as acutely toxic, highly flammable, and can be explosive when dry, heated, or subjected to friction.[3][4] Therefore, treating this peptide with the appropriate precautions for a hazardous substance is paramount.
Personal Protective Equipment (PPE) and Handling
Before beginning any procedure that involves this compound, it is essential to be equipped with the proper personal protective equipment. This includes, but is not limited to, splash goggles, a lab coat, long pants, and closed-toed shoes. Double-gloving with nitrile gloves is mandatory when handling this compound.[3] All handling of the peptide, especially in its solid form, should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.[3]
Quantitative Safety Data Summary
| Hazard Classification | Personal Protective Equipment (PPE) | First Aid Measures |
| Acutely Toxic, Flammable, Potential Explosive (when dry)[3] | Double Nitrile Gloves, Splash Goggles, Lab Coat[3] | Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5] Ingestion: Do not induce vomiting. Call a poison control center.[5] Inhalation: Move to fresh air. Consult a doctor in case of complaints.[6] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and associated waste.
1. Waste Segregation:
-
All waste contaminated with this compound must be segregated from general laboratory waste.
-
Solid waste, including contaminated gloves, weigh boats, and pipette tips, should be placed in a dedicated, lined container clearly labeled as "DNP-Containing Waste."[3]
-
Liquid waste, such as unused stock solutions or experimental residues, should be collected in a separate, sealed, and clearly labeled hazardous waste container. Common solvents for this peptide may include dimethyl sulfoxide (DMSO) or acetonitrile.[7]
2. Decontamination of Labware:
-
Reusable labware that has come into contact with the peptide should be decontaminated.
-
Rinse the labware with a suitable solvent (e.g., ethanol or acetone) to remove any residual peptide.
-
The rinse solvent must be collected and disposed of as hazardous liquid waste.
-
After the solvent rinse, wash the labware thoroughly with soap and water.
3. Packaging of Waste for Disposal:
-
Ensure that all waste containers are securely sealed to prevent leakage.
-
The containers must be clearly labeled with the contents, including the full chemical name "this compound," and appropriate hazard symbols (e.g., toxic, flammable).
4. Storage and Final Disposal:
-
Store the packaged hazardous waste in a designated, secure area away from heat, sparks, and open flames.
-
The final disposal of the DNP-containing waste must be handled by a certified hazardous waste disposal company in accordance with local, state, and federal regulations. Do not attempt to dispose of this waste through standard laboratory or municipal waste streams.
Disposal Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2Abz-SVARTLLV-Lys(Dnp)-NH2_TargetMol [targetmol.com]
- 3. amherst.edu [amherst.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. research.uga.edu [research.uga.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
Personal protective equipment for handling 2Abz-SVARTLLV-Lys(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling the bioactive peptide 2Abz-SVARTLLV-Lys(Dnp)-NH2. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting. Due to the presence of a dinitrophenyl (Dnp) group, which is classified as acutely toxic and potentially explosive when dry, stringent safety measures are imperative.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound stem from the dinitrophenyl (Dnp) moiety. DNP compounds are known to be acutely toxic and very flammable.[1] When dry, heated, or subjected to shock or friction, DNP can become highly explosive.[1] Short-term exposure may lead to symptoms such as nausea, headache, and dizziness, while long-term exposure can result in cataracts and damage to the central nervous and cardiovascular systems.[1] Therefore, appropriate personal protective equipment is essential to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Viton or nitrile gloves are recommended.[2] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2] |
| Eye Protection | Safety Goggles | Chemical splash goggles that completely cover the eyes and surrounding facial area are required to protect from splashes.[3] |
| Body Protection | Laboratory Coat | A fire-resistant lab coat should be worn to protect clothing and skin from chemical splashes.[4] |
| Foot Protection | Closed-toe Shoes | Required at all times in the laboratory to prevent injuries from dropped objects or spills.[2] |
| Respiratory Protection | Fume Hood | All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6]
-
The container should be tightly closed to prevent the material from drying out, which can increase the risk of explosion.[2]
-
Store protected from light.[2]
2. Preparation and Use:
-
Work Area Preparation: All handling of this compound must be performed inside a certified chemical fume hood.[2] The work area should be clean and free of clutter.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in Table 1. This includes a lab coat, chemical splash goggles, and nitrile or Viton gloves.[2][4][7]
-
Handling the Compound:
-
Hand Washing: Thoroughly wash hands with soap and water after handling the compound and before leaving the laboratory.[1]
3. Spill and Emergency Procedures:
-
Spill Cleanup: In case of a spill, follow the procedures outlined in your institution's Chemical and Laboratory Safety Manual.[2][5] All dry waste from the cleanup must be disposed of in a lined container.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station and seek medical attention.[1]
-
Skin Contact: Wash the affected skin with plenty of water for 15 minutes.[1] Use a safety shower if necessary.[1] Remove contaminated clothing and wash it before reuse.[2]
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste containing this compound, including empty containers and contaminated disposables (e.g., gloves, pipette tips), must be collected as hazardous waste.[5]
-
Waste Segregation: DNP waste should be disposed of by itself unless it is mixed with other chemicals.[1]
-
Container Labeling: All waste containers must be clearly labeled with the contents.
-
Disposal Protocol: Follow your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. amherst.edu [amherst.edu]
- 2. research.uga.edu [research.uga.edu]
- 3. nyu.edu [nyu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. research.uga.edu [research.uga.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
